Oxaprozin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-[5-(2,3,4,5,6-pentadeuteriophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i2D,5D,6D,9D,10D |
InChI Key |
OFPXSFXSNFPTHF-OUHXUHDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N=C(O2)CCC(=O)O)C3=CC=CC=C3)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxaprozin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a long-acting non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is utilized clinically for the management of osteoarthritis and rheumatoid arthritis.[1][2] This technical guide provides a detailed examination of the molecular mechanisms underlying the therapeutic effects of Oxaprozin. The deuterated form, Oxaprozin-d5, is primarily employed as an internal standard for the quantification of Oxaprozin in analytical methods such as gas chromatography- or liquid chromatography-mass spectrometry.[3] Deuteration, the substitution of hydrogen with its isotope deuterium, can modify the pharmacokinetic profile of a drug, often by slowing its metabolic breakdown due to the kinetic isotope effect, which strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond.[4][5] However, the fundamental mechanism of action at the molecular target level is considered identical to the non-deuterated parent compound.[6] Therefore, this guide will focus on the established mechanisms of Oxaprozin, which are directly applicable to this compound.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism of action of Oxaprozin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Oxaprozin is a non-selective inhibitor, targeting both isoforms.[2]
Quantitative Data: COX Inhibition
| Target Enzyme | IC50 Value (µM) | Cell System |
| Human Platelet COX-1 | 2.2[3][7] | Human Platelets |
| IL-1-stimulated Human Synovial Cell COX-2 | 36[3][7] | Human Synovial Cells |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The inhibition of COX-1 and COX-2 by Oxaprozin disrupts the prostaglandin synthesis pathway, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Inhibition of COX-1 and COX-2 by Oxaprozin.
Secondary Mechanisms of Action
Beyond COX inhibition, research has identified several other potential mechanisms through which Oxaprozin may exert its therapeutic effects.
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Oxaprozin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][10]
Quantitative Data: NF-κB Inhibition
| Target Pathway | IC50 Value (µM) | Effect |
| NF-κB Activation | 50[10] | Inhibition of pro-inflammatory gene expression |
Signaling Pathway: NF-κB Inhibition
Caption: Oxaprozin's inhibition of the NF-κB signaling pathway.
Modulation of the Endogenous Cannabinoid System
Oxaprozin has been found to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9] This leads to increased levels of anandamide, which has analgesic properties.
Quantitative Data: FAAH Inhibition
| Target Enzyme | IC50 Value (µM) | Effect |
| Anandamide Hydrolase (FAAH) | 85[10] | Increased anandamide levels, leading to analgesia |
Signaling Pathway: Endocannabinoid System Modulation
Caption: Oxaprozin's modulation of the endocannabinoid system.
Inhibition of Matrix Metalloproteinases (MMPs)
Oxaprozin has also been reported to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a hallmark of inflammatory conditions like arthritis.[9]
Experimental Protocols
COX Inhibition Assay (Whole Cell-Based)
Objective: To determine the IC50 values of Oxaprozin for COX-1 and COX-2.
Methodology:
-
Cell Culture:
-
For COX-1 activity, human platelets are used.
-
For COX-2 activity, human synovial cells are stimulated with interleukin-1 (IL-1) to induce COX-2 expression.
-
-
Incubation: Cells are pre-incubated with varying concentrations of Oxaprozin.
-
Arachidonic Acid Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using an enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of Oxaprozin that causes a 50% reduction in PGE2 production is determined as the IC50 value.[11]
Experimental Workflow:
Caption: Workflow for the COX Inhibition Assay.
Gelatin Zymography for MMP-9 Inhibition
Objective: To assess the inhibitory effect of Oxaprozin on MMP-9 activity.
Methodology:
-
Sample Preparation: Conditioned media from cultured cells known to secrete MMP-9 are collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin, the substrate for MMP-9.
-
Renaturation: The gel is washed with a buffer containing a non-ionic detergent to remove SDS and allow the enzyme to renature.
-
Incubation: The gel is incubated in a developing buffer that provides the optimal conditions for MMP activity.
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Analysis: Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands is quantified to determine the extent of inhibition by Oxaprozin.[12][13]
Experimental Workflow:
Caption: Workflow for Gelatin Zymography.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition
Objective: To determine the effect of Oxaprozin on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of Oxaprozin.
-
Probe Labeling: A DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is visualized to detect the labeled probe. A "shift" in the migration of the probe indicates binding to NF-κB. The intensity of the shifted band is measured to quantify NF-κB DNA-binding activity.[14][15]
Experimental Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
Objective: To measure the inhibitory effect of Oxaprozin on FAAH activity.
Methodology:
-
Sample Preparation: Cell lysates or purified FAAH enzyme are prepared.
-
Reaction Setup: The samples are incubated with a non-fluorescent FAAH substrate in the presence of varying concentrations of Oxaprozin.
-
Fluorescence Measurement: FAAH hydrolyzes the substrate, releasing a fluorescent product. The fluorescence is measured over time using a fluorometer.
-
IC50 Calculation: The rate of the reaction is determined, and the concentration of Oxaprozin that inhibits 50% of the FAAH activity is calculated as the IC50 value.[16][17]
Experimental Workflow:
Caption: Workflow for FAAH Inhibition Assay.
Conclusion
The mechanism of action of Oxaprozin, and by extension this compound, is multifaceted. Its primary therapeutic effects are derived from the non-selective inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. Additionally, Oxaprozin exhibits inhibitory effects on the pro-inflammatory NF-κB pathway, modulates the endogenous cannabinoid system through FAAH inhibition, and may also inhibit matrix metalloproteinases. This combination of activities contributes to its overall anti-inflammatory and analgesic properties. For drug development professionals, understanding these diverse mechanisms is crucial for identifying new therapeutic applications and for the design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. deutramed.com [deutramed.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugs.com [drugs.com]
- 9. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Gelatin zymography protocol | Abcam [abcam.com]
- 14. 2.4. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. abcam.cn [abcam.cn]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Guide: Synthesis and Characterization of Oxaprozin-d5 for Research Applications
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxaprozin-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the quantitative analysis of Oxaprozin in biological matrices.
Introduction
Oxaprozin is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins. Formulations containing Oxaprozin are utilized in the management of pain associated with osteoarthritis and rheumatoid arthritis.
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms results in a higher mass, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays. This compound is primarily used as an internal standard in the quantification of Oxaprozin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The formal name of this compound is 4-phenyl-5-(phenyl-d5)-2-oxazolepropanoic acid, indicating that the five deuterium atoms are located on one of the phenyl rings.
Synthesis of this compound
The synthesis of this compound involves the incorporation of a deuterated phenyl group. A plausible synthetic route is a modification of the established synthesis of Oxaprozin, utilizing a deuterated starting material. One common method for synthesizing 4,5-diaryloxazoles is through the condensation and cyclization of an α-haloketone with an amide or via the reaction of a benzoin derivative with an appropriate nitrogen source.
This proposed synthesis starts with commercially available deuterated benzaldehyde (benzaldehyde-d5) to generate the corresponding deuterated benzoin, which is then converted to the oxazole core.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Benzoin-d5
-
To a solution of thiamine hydrochloride in water, add ethanol and cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.
-
Add benzaldehyde-d5 to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting precipitate (Benzoin-d5) is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Step 2: Synthesis of α-Bromo-deoxybenzoin-d5
-
Dissolve Benzoin-d5 in a suitable solvent such as dichloromethane or chloroform.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash with an aqueous solution of sodium bisulfite and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-deoxybenzoin-d5.
Step 3: Synthesis of this compound
-
Dissolve the crude α-bromo-deoxybenzoin-d5 and succinamide in a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture at 100-120°C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Physicochemical Properties
| Property | Value |
| Formal Name | 4-phenyl-5-(phenyl-d5)-2-oxazolepropanoic acid |
| CAS Number | 2933758-40-6 |
| Molecular Formula | C₁₈H₁₀D₅NO₃ |
| Formula Weight | 298.4 g/mol |
| Appearance | White to off-white solid |
| Deuterated Purity | ≥99% deuterated forms (d₁-d₅) |
Spectroscopic and Chromatographic Data
| Analysis Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled Oxaprozin, with the notable absence of signals corresponding to the protons on one of the phenyl rings. The integration of the remaining aromatic protons will be consistent with the presence of only one non-deuterated phenyl group. |
| ¹³C NMR | The spectrum will show characteristic signals for the oxazole and propionic acid moieties. The signals for the deuterated phenyl carbons will be observed as multiplets with attenuated intensity due to C-D coupling. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+H)⁺ at m/z 299.4, which is 5 mass units higher than that of unlabeled Oxaprozin (m/z 294.3). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| HPLC Purity | A reversed-phase HPLC method can be used to determine the chemical purity. A typical mobile phase would be a gradient of acetonitrile and water with a C18 column. The purity should be ≥98%. |
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure and the position of deuteration.
Mass Spectrometry (MS)
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the location of the deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
-
Prepare a standard solution of this compound in the mobile phase.
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a mobile phase of acetonitrile and water (containing 0.1% formic acid) with a gradient elution.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 285 nm.
-
Inject the sample and determine the purity by calculating the peak area percentage.
Mechanism of Action and Signaling Pathway
Oxaprozin exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by Oxaprozin leads to a reduction in prostaglandin synthesis.
COX-2 Signaling Pathway in Inflammation
The diagram below illustrates the signaling pathway leading to inflammation that is targeted by Oxaprozin.
Caption: Inhibition of the COX pathway by Oxaprozin.
Conclusion
This technical guide outlines a plausible synthetic route and detailed characterization methods for this compound. The provided protocols and data serve as a valuable resource for researchers requiring a high-purity, well-characterized internal standard for the bioanalysis of Oxaprozin. The successful synthesis and rigorous characterization of this compound are crucial for ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies.
Deuterated Oxaprozin: A Technical Guide to its Synthesis, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Deuterated Drugs
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Consequently, deuterated drugs may exhibit improved pharmacokinetic profiles, such as a longer half-life, increased systemic exposure, and potentially a better safety and tolerability profile due to reduced formation of reactive metabolites.[1][4][5][6]
Oxaprozin, a propionic acid derivative, is an NSAID used for the relief of pain and inflammation.[7][8] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. By reducing prostaglandin production, Oxaprozin alleviates pain and inflammation. This guide will explore the prospective advantages of deuterating Oxaprozin.
Predicted Chemical and Physical Properties of Deuterated Oxaprozin
While specific experimental data for deuterated Oxaprozin is not available, its physicochemical properties can be predicted to differ slightly from its non-deuterated counterpart. These differences, although often minor, can influence factors such as solubility and melting point.[9][10]
| Property | Oxaprozin (Non-deuterated) | Predicted Deuterated Oxaprozin | Rationale for Prediction |
| Molecular Weight | ~293.32 g/mol | Higher than 293.32 g/mol (dependent on the number of deuterium atoms) | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |
| Melting Point | 162-163 °C | Potentially slightly lower or higher | Deuteration can disrupt crystal lattice packing, which may lead to a change in the melting point. Studies on other deuterated compounds have shown both increases and decreases.[9] |
| Solubility | Poorly soluble in water | Potentially slightly altered | Deuteration can subtly affect intermolecular interactions and polarity, which may lead to minor changes in solubility. Some studies suggest a potential increase in solubility for deuterated compounds.[9] |
| pKa | ~4.7 | Potentially slightly altered | The acidity of carboxylic acids can be slightly decreased upon deuteration in the molecule.[10][11] |
| LogP | ~4.2 | Potentially slightly lower | Deuterated compounds can exhibit slightly lower lipophilicity.[1] |
Synthesis of Deuterated Oxaprozin
A plausible synthetic route for deuterated Oxaprozin would involve the deuteration of a suitable precursor or the use of deuterated starting materials. Given that Oxaprozin is a carboxylic acid, methods for the deuteration of carboxylic acids are particularly relevant.
Proposed Synthetic Pathway: H/D Exchange of a Malonic Acid Precursor
One potential method involves the synthesis of a malonic acid derivative of the oxazole core, followed by hydrogen/deuterium (H/D) exchange and subsequent decarboxylation. This approach offers a straightforward way to introduce deuterium at the α-position to the carboxylic acid.[12][13]
Caption: Proposed synthesis workflow for deuterated Oxaprozin.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of deuterated Oxaprozin based on established methodologies for similar compounds.
Experimental Protocol: Synthesis of α-Deuterated Oxaprozin
Objective: To synthesize Oxaprozin with deuterium at the α-position to the carboxylic acid group.
Materials:
-
Appropriate Oxazole-malonic acid precursor
-
Deuterium oxide (D₂O, 99.8%)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
H/D Exchange: The Oxazole-malonic acid precursor is dissolved in an excess of D₂O.
-
The mixture is heated under reflux for a specified period (e.g., 12-24 hours) to facilitate the exchange of the acidic α-protons with deuterium.
-
The D₂O is removed under reduced pressure. This step may be repeated with fresh D₂O to increase the level of deuteration.
-
Decarboxylation: The resulting deuterated malonic acid derivative is heated at a temperature sufficient to induce decarboxylation, yielding the α-deuterated Oxaprozin.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final deuterated Oxaprozin.
Experimental Protocol: Characterization of Deuterated Oxaprozin
Objective: To confirm the position and extent of deuteration, and to verify the overall structure of the molecule.[7][14][15][16][17]
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: A small amount of the purified deuterated Oxaprozin is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A non-deuterated standard of Oxaprozin should be prepared similarly for comparison.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the deuterated sample.
-
Compare the spectrum to that of the non-deuterated standard. The signal corresponding to the proton at the deuterated position(s) should be significantly reduced or absent.
-
The integration of the remaining proton signals relative to an internal standard can be used to estimate the percentage of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the deuterated sample.
-
A signal should be observed at the chemical shift corresponding to the position of deuteration, confirming the incorporation of deuterium.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
The signal for the carbon atom bonded to deuterium will be split into a multiplet due to C-D coupling and may show an isotopic shift compared to the non-deuterated compound.
-
Caption: Workflow for NMR analysis of deuterated Oxaprozin.
Objective: To determine the molecular weight of the deuterated compound and to quantify the isotopic purity.[14][16][18][19][20]
Instrumentation: High-resolution mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).
Procedure:
-
Sample Preparation: A dilute solution of the deuterated Oxaprozin is prepared in a suitable volatile solvent.
-
Mass Spectrum Acquisition: The sample is introduced into the mass spectrometer and the mass spectrum is recorded.
-
Data Analysis:
-
The molecular ion peak (M+) of the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated standard, corresponding to the number of incorporated deuterium atoms.
-
The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing a measure of isotopic enrichment.
-
Caption: Workflow for MS analysis of deuterated Oxaprozin.
Predicted Pharmacokinetic Profile of Deuterated Oxaprozin
The primary motivation for deuterating drugs is to favorably alter their pharmacokinetic properties.
| Pharmacokinetic Parameter | Oxaprozin (Non-deuterated) | Predicted Deuterated Oxaprozin | Rationale for Prediction |
| Metabolism | Primarily hepatic metabolism via oxidation and glucuronidation. | Reduced rate of oxidative metabolism. | The kinetic isotope effect will slow the cleavage of C-D bonds at metabolic "hot spots," leading to a decreased rate of metabolism by CYP enzymes.[2][3][21][22][23] |
| Half-life (t½) | ~40-60 hours | Potentially longer | A slower rate of metabolism will lead to a slower clearance of the drug from the body, resulting in a longer half-life.[4] |
| Bioavailability | High (~95%) | Potentially increased | Reduced first-pass metabolism in the liver could lead to a higher proportion of the administered dose reaching systemic circulation. |
| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life may allow for less frequent dosing, which could improve patient compliance. |
Signaling Pathway of Oxaprozin
Oxaprozin exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Oxaprozin.
Conclusion
While specific experimental data on deuterated Oxaprozin remains to be published, a strong theoretical framework based on the known properties of Oxaprozin and the principles of deuterium substitution allows for informed predictions regarding its chemical and physical properties, as well as its pharmacokinetic profile. The synthesis of deuterated Oxaprozin is feasible through established chemical methods, and its characterization can be thoroughly performed using modern analytical techniques such as NMR and mass spectrometry. The potential for a longer half-life and improved metabolic stability makes deuterated Oxaprozin an intriguing candidate for further research and development in the field of anti-inflammatory therapeutics. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising compound.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 12. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 23. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
Understanding the Isotopic Purity of Oxaprozin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Oxaprozin-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin in various analytical applications. Understanding the isotopic composition of deuterated standards is paramount for ensuring data integrity and precision in pharmacokinetic and metabolic studies. This document outlines the available data on this compound's isotopic purity, details the experimental methodologies used for its determination, and provides visual representations of the analytical workflows and data interpretation logic.
Quantitative Data on Isotopic Purity
This compound is synthesized to have five deuterium atoms, typically on one of the phenyl rings, to create a mass shift from the parent molecule, Oxaprozin. This mass difference allows for its use as an internal standard in mass spectrometry-based assays. The isotopic purity of a deuterated compound is a measure of the percentage of the molecules that contain the desired number of deuterium atoms.
While a detailed batch-specific certificate of analysis with a full isotopic distribution is the most accurate source of quantitative data, general specifications from suppliers provide a baseline for the expected purity of this compound. The most commonly cited specification is a total deuteration of 99% or greater.
Table 1: Isotopic Purity Specifications for this compound
| Parameter | Specification | Source |
| Deuterated Forms (d1-d5) | ≥99% | [1] |
This specification indicates that the sum of all deuterated forms of Oxaprozin (from one to five deuterium atoms) constitutes at least 99% of the total compound. The remaining percentage is typically the unlabeled (d0) form. For highly sensitive and quantitative assays, a more detailed isotopic distribution is often necessary. This is usually determined by the end-user or provided in a batch-specific certificate of analysis. A hypothetical, yet typical, isotopic distribution for a high-purity this compound batch is presented in Table 2 for illustrative purposes.
Table 2: Example Isotopic Distribution for a High-Purity Batch of this compound
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | < 0.1 |
| d3 | 3 | ~ 1-2 |
| d4 | 4 | ~ 5-10 |
| d5 | 5 | > 90 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition). The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most common and direct method for determining isotopic purity. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): To ensure that the measured signal is from the compound of interest and not an impurity, the sample is often introduced into the mass spectrometer via a liquid chromatograph (LC) or gas chromatograph (GC).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS. ESI is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]+), which is ideal for isotopic purity analysis.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the intensity of each ion at its specific m/z. The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0, d1, d2, d3, d4, and d5).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak in the mass spectrum. The percentage of each isotopologue is then calculated relative to the total area of all isotopologue peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly deuterium NMR (2H NMR) and proton NMR (1H NMR), can also be used to assess isotopic purity.
Methodology:
-
1H NMR: In a 1H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished in intensity. By comparing the integration of these signals to the integration of signals from protons that are not deuterated, an estimate of the isotopic purity can be obtained.
-
2H NMR: A more direct method is 2H NMR, which directly detects the deuterium nuclei. The presence of signals in the 2H NMR spectrum confirms the incorporation of deuterium, and the chemical shifts can confirm the positions of deuteration. The relative integration of the signals can provide information about the distribution of deuterium in the molecule.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in determining and interpreting the isotopic purity of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Logical flow for interpreting mass spectrometry data to determine isotopic purity.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Oxaprozin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, notable for its long elimination half-life that permits once-daily administration. It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The metabolism of Oxaprozin is primarily hepatic, involving microsomal oxidation and glucuronidation. Strategic deuteration of the Oxaprozin molecule presents a compelling avenue for modifying its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration can attenuate the rate of metabolic breakdown, potentially leading to an improved therapeutic index with more consistent plasma concentrations and a reduced dosing frequency. This guide provides a comprehensive analysis of the pharmacokinetics and metabolism of Oxaprozin, explores the theoretical advantages of its deuterated analog, and details the experimental protocols necessary for such investigations.
Pharmacokinetics of Oxaprozin
Oxaprozin exhibits a distinct pharmacokinetic profile characterized by excellent absorption, high plasma protein binding, and a slow elimination rate.
-
Absorption: Following oral administration, Oxaprozin is well-absorbed, with a bioavailability of approximately 95%.[1][2] Peak plasma concentrations (Tmax) are typically achieved within 2 to 6 hours.[3] While food may slow the rate of absorption, the overall extent of absorption remains unchanged.[1]
-
Distribution: The drug is extensively bound (>99%) to plasma proteins, predominantly albumin.[4][5] This high degree of protein binding contributes to its relatively small apparent volume of distribution (Vd/F), which ranges from 11 to 17 L/70 kg.[4][5] The plasma protein binding is saturable at higher concentrations, which can lead to non-linear kinetics at doses exceeding 1200 mg.[3][6] This results in a dose-dependent increase in the clearance of the total drug and a decrease in the clearance of the unbound (active) drug.[4]
-
Metabolism: Oxaprozin is extensively metabolized in the liver, with approximately 95% of the drug undergoing biotransformation.[1][4] The primary metabolic pathways are microsomal oxidation (accounting for ~65% of metabolism) and direct glucuronic acid conjugation of the carboxylic acid group (~35%).[4][6] The resulting metabolites, mainly ester and ether glucuronides, are pharmacologically inactive and do not accumulate in plasma with chronic dosing in patients with normal renal function.[4][6]
-
Excretion: The metabolites of Oxaprozin are eliminated from the body through both renal and fecal routes. Approximately 65% of an administered dose is excreted in the urine, while the remaining 35% is found in the feces.[1][5] Only a small fraction, about 5%, is excreted as the unchanged parent drug in the urine.[1][4]
Quantitative Pharmacokinetic Data for Oxaprozin
The following table summarizes the key pharmacokinetic parameters for Oxaprozin following a single 1200 mg oral dose in healthy adults.
| Parameter | Value | Reference(s) |
| Bioavailability (F) | ~95% | [1][2] |
| Time to Peak (Tmax) | 2 - 6 hours | [3] |
| Max Concentration (Cmax) | 48.66 - 52.34 µg/mL (400mg dose) | [7] |
| Volume of Distribution (Vd/F) | 11 - 17 L/70 kg | [4][5] |
| Plasma Protein Binding | >99% (primarily albumin) | [4][5] |
| Elimination Half-Life (t½) | 40 - 69 hours | [5][8] |
| Oral Clearance (CL/F) | 0.150 L/hr/70 kg (single dose) | [4] |
Metabolism of Oxaprozin
The biotransformation of Oxaprozin occurs via two primary Phase I and Phase II metabolic pathways in the liver.
-
Phase I Metabolism (Oxidation): This pathway, responsible for about 65% of metabolism, involves the hydroxylation of the phenyl rings of the Oxaprozin molecule by microsomal enzymes (Cytochrome P450 system).[4][8] This creates hydroxylated metabolites which, while possessing some minor anti-inflammatory activity, contribute little to the overall therapeutic effect.[3]
-
Phase II Metabolism (Glucuronidation): This pathway accounts for the remaining 35% of metabolism and involves the direct conjugation of glucuronic acid to the carboxyl group of the parent Oxaprozin molecule, forming an ester glucuronide.[4][8] The hydroxylated metabolites from Phase I can also undergo subsequent glucuronidation before excretion.[8]
Visualized Metabolic Pathway
The metabolic conversion of Oxaprozin is illustrated in the following diagram.
The Deuterated Analog of Oxaprozin
The Principle of Deuteration
Deuteration is the process of selectively replacing hydrogen atoms (¹H) in a drug molecule with their heavier, stable isotope, deuterium (²H). The C-²H bond is stronger and more stable than the C-¹H bond. This increased bond strength can make the bond more resistant to enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[9][10]
For drugs where metabolism involves the breaking of a C-H bond in the rate-determining step, deuteration at that specific position can significantly slow down the metabolic rate.[9] This can lead to:
-
Reduced Metabolic Clearance: Leading to a longer plasma half-life.
-
Increased Drug Exposure (AUC): More of the drug is available systemically for a longer duration.
-
Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[11]
Application to Oxaprozin
Given that the primary metabolic pathway for Oxaprozin is Phase I oxidation (~65%), deuterating the phenyl rings—the sites of hydroxylation—is a logical strategy to slow its metabolism.[4][8] This modification is not expected to alter the drug's pharmacodynamic properties (i.e., its COX-inhibitory activity) but is predicted to favorably alter its pharmacokinetic profile.[12]
Predicted Pharmacokinetic Profile of Deuterated Oxaprozin
The following table outlines the predicted changes to the pharmacokinetic profile of a deuterated Oxaprozin analog compared to the parent compound. These are theoretical projections based on the KIE, as specific data for deuterated Oxaprozin is not available in published literature.
| Parameter | Oxaprozin (Observed) | Deuterated Oxaprozin (Predicted Change) | Rationale |
| Oral Clearance (CL/F) | 0.150 L/hr/70 kg | ↓ (Decreased) | Slower rate of Phase I oxidative metabolism due to KIE. |
| Elimination Half-Life (t½) | 40 - 69 hours | ↑ (Increased) | Directly related to the decrease in clearance. |
| Area Under Curve (AUC) | Drug-specific | ↑ (Increased) | Slower elimination leads to greater overall drug exposure. |
| Max Concentration (Cmax) | Drug-specific | ↔ or ↑ (Similar or Increased) | May be similar or slightly higher, depending on the balance between absorption and the new, slower clearance rate. |
Experimental Protocols
Studying the pharmacokinetics of Oxaprozin and its deuterated analog requires a well-defined clinical and bioanalytical protocol.
Clinical Study Design
A typical pharmacokinetic study would involve a randomized, single-dose, crossover design in healthy adult volunteers.[13]
-
Subject Recruitment: A cohort of healthy male and female volunteers is recruited.
-
Dosing: Subjects receive a single oral dose of either Oxaprozin or its deuterated analog (e.g., 400 mg or 1200 mg).[13][14]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 144, 192, and 264 hours post-dose).[7]
-
Washout Period: A sufficient washout period (at least 10 half-lives of the drug) is allowed between dosing periods.
-
Crossover: Subjects who received Oxaprozin in the first period now receive the deuterated analog, and vice versa.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying Oxaprozin in plasma.[7][15]
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant is then separated for analysis.
-
Chromatographic System: A reverse-phase C18 column is typically used.[7][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used to separate the drug from endogenous plasma components.[7][15]
-
Detection: A UV detector is set to a wavelength where Oxaprozin shows maximum absorbance, such as 220 nm or 254 nm.[15][16]
-
Quantification: The concentration of Oxaprozin in the samples is determined by comparing the peak area from the chromatogram to a standard curve generated with known concentrations of the drug.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study.
Conclusion
Oxaprozin is an effective NSAID with a favorable pharmacokinetic profile for once-daily dosing. Its metabolism is well-characterized, proceeding primarily through hepatic oxidation and glucuronidation. The strategic application of deuterium substitution at the sites of oxidation offers a promising and scientifically grounded approach to improving its pharmacokinetic properties. A deuterated analog is predicted to have a longer half-life and greater systemic exposure, which could translate to enhanced therapeutic efficacy, improved patient compliance, and a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the clinical investigation and validation of these predicted advantages.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. OXAPROZIN [dailymed.nlm.nih.gov]
- 7. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscientia.de [bioscientia.de]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. wjbphs.com [wjbphs.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Solubility Profile of Oxaprozin-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Oxaprozin-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro biological assays. While specific quantitative solubility data for the deuterated form is not extensively published, the solubility is expected to be highly comparable to its parent compound, Oxaprozin. The data presented herein is for Oxaprozin and serves as a robust proxy for this compound.
Quantitative Solubility Data
The solubility of Oxaprozin in several common organic solvents has been determined and is summarized in the table below. This data is essential for preparing stock solutions and for selecting appropriate solvent systems in experimental design.
| Organic Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30[1][2] |
| Dimethylformamide (DMF) | ~30[1][2] |
| Ethanol | ~15[1][2] |
| Methanol | Slightly soluble[3][4][5] |
| Acetonitrile | Data not available |
Note: Oxaprozin is sparingly soluble in aqueous buffers.[1][2] For creating aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[6] This method ensures that the solution has reached equilibrium with the solid drug, providing a reliable measure of its solubility.
Saturation Shake-Flask Method
This protocol outlines the key steps for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Stoppered flasks or vials
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a stoppered flask or vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The flask is then agitated in a temperature-controlled environment (e.g., 25°C) using an orbital shaker. The agitation should be continued for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. Centrifugation is the preferred method to pellet the excess solid.
-
Sample Collection and Preparation: Carefully collect an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The collected sample should then be filtered through a syringe filter to remove any remaining microscopic particles.
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7] A standard curve of known concentrations should be prepared to accurately quantify the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the saturation shake-flask method.
Caption: Workflow for determining the solubility of this compound using the saturation shake-flask method.
References
Stability and Storage of Oxaprozin-d5 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Oxaprozin-d5 powder. The information presented is critical for maintaining the integrity, purity, and performance of this stable isotope-labeled compound in research and development settings.
Introduction to this compound
This compound is a deuterated form of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[1] Stable isotope labeling, such as the incorporation of deuterium, is a common practice in drug development for use in pharmacokinetic studies and as an internal standard for quantitative analysis.[1] The underlying mechanism of action for Oxaprozin involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and the modulation of the NF-κB signaling pathway.[1]
Recommended Storage Conditions
While specific stability studies on this compound powder are not extensively published, the storage conditions can be inferred from the well-documented recommendations for the parent compound, Oxaprozin. Deuteration is not expected to significantly alter the fundamental chemical stability of the molecule under standard storage conditions. The primary factors to control are temperature, light, and moisture.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature: 20°C to 25°C (68°F to 77°F)[2][3][4] | Avoids thermal degradation and ensures chemical stability. |
| Excursions Permitted: 15°C to 30°C (59°F to 86°F)[2][4] | Allows for short-term variations in temperature, such as during transport.[2] | |
| Light | Protect from light[2][4][5] | Oxaprozin is known to be light-sensitive; exposure can lead to photodegradation. |
| Moisture | Store in a dry place[2] | Minimizes the risk of hydrolysis and degradation. |
| Container | Tightly closed, light-resistant container[2][4][5] | Prevents exposure to ambient moisture and light. |
Stability Profile and Degradation
Oxaprozin, and by extension this compound, is a chemically stable compound when stored under the recommended conditions. However, deviations from these conditions can lead to degradation.
Table 2: Factors Influencing the Stability of this compound Powder
| Factor | Effect on Stability |
| Elevated Temperature | Can accelerate the rate of chemical degradation. |
| Light Exposure | May induce photochemical reactions, leading to the formation of impurities. |
| High Humidity | Increases the risk of hydrolysis. |
| Oxygen | Potential for oxidative degradation over long-term storage. |
When heated to the point of decomposition, Oxaprozin emits toxic fumes of nitrogen oxides.[5]
Experimental Protocols
While specific experimental protocols for this compound stability testing are not publicly available, a general workflow for such an analysis can be outlined.
Diagram 1: Experimental Workflow for Stability Testing of this compound Powder
Caption: A generalized workflow for assessing the stability of this compound powder.
Mechanism of Action and Relevant Signaling Pathway
The therapeutic effects of Oxaprozin are primarily attributed to its inhibition of COX enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Additionally, Oxaprozin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses.
Diagram 2: Simplified Signaling Pathway of Oxaprozin
Caption: The inhibitory effects of Oxaprozin on the COX and NF-κB pathways.
Logical Relationships in Stability
The stability of this compound powder is governed by a set of interrelated factors. Proper control of these factors is essential to ensure the long-term integrity of the compound.
Diagram 3: Factors Affecting this compound Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxaprozin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. DailyMed - OXAPROZIN capsule [dailymed.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Oxaprozin in Human Plasma using Oxaprozin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Oxaprozin in human plasma. The method utilizes Oxaprozin-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Oxaprozin.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate measurement of Oxaprozin concentrations in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability.[1] This application note details a complete protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Oxaprozin in human plasma with this compound as the internal standard.
Experimental
Materials and Reagents
-
Oxaprozin analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a standard C18 reversed-phase column.
| Parameter | Value |
| HPLC System | Standard LC system capable of binary gradients |
| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
The following MRM transitions are monitored. Note: The product ions and collision energies are proposed based on common fragmentation patterns and may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Oxaprozin | 294.1 | 248.1 | 150 | 25 |
| 119.1 | 150 | 35 | ||
| This compound | 299.1 | 253.1 | 150 | 25 |
Method Validation (Representative Data)
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][4] The following tables summarize typical performance characteristics expected from such a method.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Oxaprozin | 10 - 5000 | >0.995 | 1/x² |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | <15% | ±15% | <15% | ±15% |
| Low QC | 30 | <10% | ±10% | <10% | ±10% |
| Mid QC | 500 | <10% | ±10% | <10% | ±10% |
| High QC | 4000 | <10% | ±10% | <10% | ±10% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Oxaprozin analysis.
Analyte-Internal Standard Relationship
Caption: Analyte and internal standard relationship.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Oxaprozin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for matrix-induced signal variations and inconsistencies in sample preparation. The simple protein precipitation protocol is amenable to automation, making this method ideal for large-scale clinical and preclinical studies. The provided chromatographic and mass spectrometric conditions serve as a strong foundation for method implementation, with the understanding that minor optimization may be necessary to adapt the method to specific instrumentation.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxaprozin Using a Deuterated Internal Standard
Application Note
AN-HPLC-OXA-001
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Oxaprozin in plasma samples. The use of a stable isotope-labeled internal standard, Oxaprozin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 column. This protocol is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of Oxaprozin.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Accurate determination of Oxaprozin concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is a widely accepted approach to improve method robustness and accuracy by correcting for variations during sample preparation and analysis.[3] This document provides a detailed protocol for the quantification of Oxaprozin in plasma using Oxaprozin-d4 as an internal standard.
Experimental
Materials and Reagents
-
Oxaprozin (analytical standard)
-
Oxaprozin-d4 (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of Oxaprozin and the internal standard from plasma samples.[4][5]
-
To 100 µL of plasma sample, add 20 µL of the working internal standard solution (Oxaprozin-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Oxaprozin | 294.1 | 248.1 | 60 V | 25 eV |
| Oxaprozin-d4 | 298.1 | 252.1 | 60 V | 25 eV |
Note: The exact masses are Oxaprozin: C18H15NO3, 293.1052 g/mol ; Oxaprozin-d4: C18H11D4NO3, 297.1303 g/mol . The precursor ions correspond to the [M+H]+ adducts.
Results and Discussion
This method provides excellent chromatographic separation and sensitive detection of Oxaprozin and its deuterated internal standard. The use of Oxaprozin-d4 effectively corrects for any variability in sample preparation and instrument response, leading to high precision and accuracy. A typical calibration curve is linear over the range of 10 to 5000 ng/mL with a correlation coefficient (r²) > 0.99.
Conclusion
The described HPLC-MS/MS method offers a reliable and efficient approach for the quantification of Oxaprozin in plasma. The protocol is straightforward and can be readily implemented in a research or clinical laboratory setting for various applications requiring the measurement of this NSAID.
Experimental Workflow and Data Analysis
Caption: Experimental workflow from sample preparation to data analysis.
Principle of Deuterated Internal Standard in HPLC-MS/MS
Caption: Principle of using a deuterated internal standard for quantification.
References
- 1. mzCloud – Oxaprozin [mzcloud.org]
- 2. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxaprozin in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the determination of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of Oxaprozin, a derivatization step is required to facilitate its analysis by GC-MS. This protocol outlines a liquid-liquid extraction (LLE) method for sample preparation, followed by derivatization to form the trimethylsilyl (TMS) ester of Oxaprozin. The analytical method provides a robust and reliable approach for the quantitative analysis of Oxaprozin in a clinical or research setting.
Introduction
Oxaprozin is a propionic acid derivative and a member of the NSAID class of drugs, widely used for its anti-inflammatory and analgesic properties. Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. While high-performance liquid chromatography (HPLC) is commonly employed for the analysis of Oxaprozin, GC-MS offers high sensitivity and specificity, especially when coupled with a derivatization technique to improve the analyte's chromatographic behavior. This protocol details a complete workflow for the analysis of Oxaprozin in human plasma by GC-MS after trimethylsilylation.
Experimental
Materials and Reagents
-
Oxaprozin reference standard
-
Internal Standard (IS) (e.g., Ibuprofen-d3)
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Hydrochloric acid (HCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
-
Sodium sulfate (anhydrous)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate Oxaprozin from the plasma matrix.
-
Sample Spiking: To 1 mL of human plasma in a glass centrifuge tube, add the internal standard. For calibration standards and quality control samples, spike with appropriate volumes of Oxaprozin standard solutions.
-
Acidification: Acidify the plasma samples by adding 100 µL of 2M HCl to adjust the pH to approximately 3-4. This ensures that Oxaprozin, an acidic drug, is in its protonated form, facilitating its extraction into an organic solvent.
-
Extraction: Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Oxaprozin.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectral Data for Derivatized Oxaprozin
Procedure for Determining Characteristic Ions:
-
Prepare a concentrated solution of the derivatized Oxaprozin standard.
-
Inject the sample into the GC-MS system operating in full scan mode (e.g., m/z 50-550).
-
Identify the chromatographic peak corresponding to the Oxaprozin-TMS derivative.
-
Examine the mass spectrum of this peak to determine the molecular ion (M+) and the most abundant and specific fragment ions. The molecular weight of underivatized Oxaprozin is 293.3 g/mol . The addition of a TMS group (-Si(CH3)3) replacing the acidic proton increases the molecular weight by 72.1 g/mol , resulting in an expected molecular weight of approximately 365.4 g/mol for the TMS-ester.
-
Select a quantifier ion and at least two qualifier ions for use in the SIM mode for quantitative analysis.
Based on the analysis of other derivatized NSAIDs, characteristic ions would likely involve the molecular ion, a fragment corresponding to the loss of a methyl group ([M-15]+), and other specific fragments from the cleavage of the molecule.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Calibration Curve Data for Oxaprozin in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 50 | |
| 100 | |
| 250 | |
| 500 | |
| 1000 | |
| 2500 | |
| 5000 | |
| R² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 150 | |||
| Medium | 750 | |||
| High | 4000 |
Workflow and Diagrams
The overall experimental workflow is depicted below.
Caption: Experimental workflow for Oxaprozin analysis.
Conclusion
This application note provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of Oxaprozin in human plasma by GC-MS. The method is suitable for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this NSAID. While the exact mass spectral data for derivatized Oxaprozin needs to be experimentally determined, the provided workflow establishes a solid foundation for method development and validation.
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Oxaprozin in Human Plasma using LC-MS/MS with Oxaprozin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of Oxaprozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Oxaprozin-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.
2. Method Summary
This method employs protein precipitation for the extraction of Oxaprozin and its deuterated internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, recovery, matrix effect, and stability as per regulatory guidelines.
3. Materials and Reagents
-
Oxaprozin (Reference Standard)
-
This compound (Internal Standard)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
4. Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxaprozin and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Oxaprozin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
4.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Oxaprozin working standard solutions into blank human plasma to obtain calibration standards with concentrations ranging from 10 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
4.3. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
4.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Oxaprozin: m/z 294.1 → 248.1 (Quantifier), m/z 294.1 → 118.1 (Qualifier)
-
This compound: m/z 299.1 → 253.1
-
-
Collision Energy (CE): Optimized for each transition
-
Declustering Potential (DP): Optimized for each analyte
-
Ion Source Temperature: 500°C
-
5. Quantitative Data Summary
The following table summarizes the quantitative validation parameters of the bioanalytical method.
| Validation Parameter | Result |
| Linearity & Range | 10 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | LLOQ: ≤ 15%, LQC, MQC, HQC: ≤ 10% |
| Inter-day Precision (%CV) | LLOQ: ≤ 15%, LQC, MQC, HQC: ≤ 10% |
| Intra-day Accuracy (%Bias) | LLOQ: ± 20%, LQC, MQC, HQC: ± 15% |
| Inter-day Accuracy (%Bias) | LLOQ: ± 20%, LQC, MQC, HQC: ± 15% |
| Recovery (%) | Oxaprozin: 85-95%, this compound: 88-98% |
| Matrix Effect (%) | 90-110% |
| Stability | |
| - Freeze-Thaw Stability | Stable for at least 3 cycles |
| - Short-Term Stability | Stable for at least 24 hours at room temp. |
| - Long-Term Stability | Stable for at least 90 days at -80°C |
| - Post-Preparative Stability | Stable for at least 48 hours in autosampler |
6. Visualizations
Figure 1: Experimental workflow from sample preparation to LC-MS/MS analysis.
Figure 2: Key validation parameters and their acceptance criteria.
Application of Oxaprozin-d5 in Drug Metabolism Studies
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) utilized for its anti-inflammatory, analgesic, and antipyretic properties. Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and ensuring drug safety and efficacy. Oxaprozin-d5, a deuterated analog of Oxaprozin, serves as an invaluable tool in drug metabolism studies, primarily as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its stable isotope label ensures that it co-elutes with the unlabeled drug, experiencing similar ionization and matrix effects, which allows for accurate and precise quantification of Oxaprozin in various biological matrices.
Bioanalytical Method for Oxaprozin Quantification
A robust and validated LC-MS/MS method is essential for the accurate determination of Oxaprozin concentrations in biological samples. The use of this compound as an internal standard is a cornerstone of this methodology.
Experimental Protocol: Quantification of Oxaprozin in Human Plasma
This protocol outlines a typical procedure for the extraction and quantification of Oxaprozin from human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Oxaprozin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
2. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Oxaprozin concentrations).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute 1:4 with deionized water containing 0.1% formic acid.
-
Inject an aliquot (e.g., 5 µL) of the final solution into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Oxaprozin from endogenous plasma components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Oxaprozin: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of Oxaprozin in human plasma using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 4.0 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 25.0 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 95.0 - 105.0 | 95.0 - 105.0 |
| High QC | 25.0 | 95.0 - 105.0 | 95.0 - 105.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the bioanalytical quantification of Oxaprozin in plasma.
Caption: Workflow for Oxaprozin quantification in plasma.
Metabolic Pathway of Oxaprozin
Oxaprozin is primarily metabolized in the liver through oxidation and subsequent glucuronidation. The major metabolic pathways involve hydroxylation of the phenyl rings.
Caption: Metabolic pathway of Oxaprozin.
Pharmacokinetic Parameters of Oxaprozin
The accurate quantification of Oxaprozin using a validated bioanalytical method with this compound allows for the determination of key pharmacokinetic parameters.
Table 4: Pharmacokinetic Parameters of Oxaprozin in Healthy Adults (1200 mg single dose) .
| Parameter | Mean Value |
| Tmax (hr) | 3.09 |
| Cmax (µg/mL) | ~79 |
| Vd/F (L/70 kg) | 11-17 |
| Half-life (hr) | ~59 |
| Protein Binding (%) | >99 |
Conclusion
This compound is an essential tool in drug metabolism studies of Oxaprozin. Its use as an internal standard in LC-MS/MS assays enables the development of highly accurate, precise, and robust methods for the quantification of Oxaprozin in biological matrices. This, in turn, allows for the reliable determination of pharmacokinetic parameters and a comprehensive understanding of the drug's metabolic fate, which are critical for drug development and clinical use.
Application Notes and Protocols for Oxaprozin Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Oxaprozin and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the sample preparation of Oxaprozin in urine for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the urine matrix, concentrating the analyte, and ensuring the accuracy and precision of the analytical method. The most common techniques for the extraction of drugs like Oxaprozin from urine are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
Quantitative Data Summary
The following table summarizes the quantitative data for different sample preparation techniques. Please note that data specifically for Oxaprozin in urine is limited in the literature; therefore, data from similar NSAIDs or other drugs in urine are included for comparative purposes and are noted accordingly.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Recovery | 72.4% - 100.4% (for benzodiazepines in urine)[1] | 79.6% - 109% (for acidic, basic, and neutral drugs in urine)[2] | >90% (general drug recovery after protein precipitation)[3] |
| Limit of Detection (LOD) | 0.02 µg/mL (for naproxen, an NSAID, in urine)[2] | 0.02 µg/mL (for naproxen, an NSAID, in urine)[2] | Not explicitly found for Oxaprozin in urine after protein precipitation. |
| Limit of Quantification (LOQ) | 1.04 µg/mL (for ketoprofen, an NSAID, in urine)[2] | 1.04 µg/mL (for ketoprofen, an NSAID, in urine)[2] | 41.21 µg/mL (for Oxaprozin in pharmaceutical dosage forms, not urine)[4] |
| Relative Standard Deviation (RSD) | <12.5% (for benzodiazepines in urine) | 0.06% - 1.12% (for acidic, basic, and neutral drugs in urine)[2] | Not explicitly found for Oxaprozin in urine. |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
Sample Preparation:
-
Take 1 mL of urine sample in a glass centrifuge tube.
-
Add an appropriate internal standard.
-
Adjust the pH of the urine sample to acidic conditions (e.g., pH 3-4) using a suitable acid (e.g., 1M HCl). This is crucial as Oxaprozin is an acidic drug.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of Oxaprozin into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100-200 µL of acetonitrile/water mixture) for injection into the analytical instrument.
-
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique that uses a solid sorbent to selectively retain the analyte from the liquid sample.
Protocol:
-
Column Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge (e.g., C18 or a specific polymeric sorbent for acidic drugs) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibrate the column with 3 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
-
Sample Loading:
-
Take 1 mL of urine sample and adjust the pH to approximately 6.0.
-
Load the prepared urine sample onto the conditioned SPE cartridge. The flow rate should be slow (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more polar interferences.
-
-
Elution:
-
Elute the retained Oxaprozin from the cartridge using a suitable organic solvent. For an acidic drug like Oxaprozin, an acidified organic solvent is often effective (e.g., 2 mL of methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Protein Precipitation
This method is simpler and faster than LLE and SPE and is primarily used to remove proteins from the biological matrix. While urine has a lower protein concentration than plasma or serum, this step can still be beneficial for cleaning up the sample.
Protocol:
-
Sample Preparation:
-
Take 0.5 mL of urine sample in a microcentrifuge tube.
-
Add an appropriate internal standard.
-
-
Precipitation:
-
Add a water-miscible organic solvent, typically acetonitrile, in a 3:1 or 4:1 ratio to the urine sample (e.g., 1.5 mL or 2.0 mL of acetonitrile). Acetonitrile is generally more efficient than methanol for protein precipitation.[5]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the dissolved Oxaprozin.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
-
Analysis:
-
The supernatant can be directly injected into the analytical instrument or after the optional evaporation and reconstitution step.
-
Conclusion
The selection of the most appropriate sample preparation technique for Oxaprozin analysis in urine depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. LLE is a robust and cost-effective method, while SPE often provides cleaner extracts and higher recovery. Protein precipitation is the simplest and fastest method, suitable for high-throughput screening. It is recommended to validate the chosen method in-house to ensure it meets the specific requirements of the analytical assay.
References
Application Notes and Protocols: Mitigating Matrix Effects in the Bioanalysis of Oxaprozin Using a Deuterated Internal Standard
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate quantification of Oxaprozin in biological matrices such as human plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for its high sensitivity and selectivity. However, co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and its internal standard, a phenomenon known as the matrix effect, which can compromise the accuracy and precision of the method.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of Oxaprozin, is a widely accepted strategy to compensate for matrix effects. The underlying assumption is that the analyte and the SIL-IS will experience similar ionization suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio. However, it is essential to experimentally verify this assumption during method validation, as differential matrix effects can occur.
These application notes provide a detailed protocol for the evaluation of matrix effects in the quantitative analysis of Oxaprozin in human plasma using a deuterated internal standard by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Analytes: Oxaprozin reference standard, Oxaprozin-d5 (or other suitable deuterated analog) internal standard.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.
-
Biological Matrix: Drug-free human plasma from at least six different sources. Hemolyzed and lipemic plasma may also be used for comprehensive evaluation.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column suitable for the separation of Oxaprozin (e.g., C18 column).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and high-throughput method for sample preparation in bioanalysis.
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the deuterated Oxaprozin internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal signal for Oxaprozin. ESI is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Oxaprozin and its deuterated internal standard.
Evaluation of Matrix Effects
A thorough evaluation of matrix effects should be conducted during method validation as recommended by regulatory guidelines.
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Infuse a standard solution of Oxaprozin and its deuterated internal standard directly into the mass spectrometer at a constant flow rate.
-
Simultaneously, inject a blank, extracted plasma sample onto the LC column.
-
Monitor the signal intensity of the infused analytes. A decrease in signal indicates ion suppression, while an increase indicates ion enhancement at the retention time of the co-eluting matrix components.
This method provides a quantitative measure of the matrix effect.
-
Set A: Prepare standard solutions of Oxaprozin and the deuterated internal standard in the mobile phase at low and high concentrations.
-
Set B: Extract blank plasma from at least six different sources. Spike the extracted matrix with the standard solutions of Oxaprozin and the deuterated internal standard at the same low and high concentrations as in Set A.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formulas:
-
MF (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
MF (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
An IS-Normalized MF close to 1.0 indicates that the deuterated internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different sources of plasma should be less than 15%.
Data Presentation
Recovery
The recovery of the extraction procedure should be consistent and reproducible.
| Analyte | Concentration Level | Mean Recovery (%) | %CV (n=6) |
| Oxaprozin | Low QC | 85.2 | 4.1 |
| High QC | 88.9 | 3.5 | |
| This compound | Working Conc. | 86.5 | 3.8 |
Matrix Effect
The following tables present representative data from a quantitative matrix effect assessment.
Table 1: Matrix Factor (MF) for Oxaprozin and its Deuterated Internal Standard (IS)
| Plasma Lot | MF (Oxaprozin - Low Conc.) | MF (Oxaprozin - High Conc.) | MF (this compound) |
| 1 | 0.88 | 0.91 | 0.89 |
| 2 | 0.92 | 0.95 | 0.93 |
| 3 | 0.85 | 0.88 | 0.86 |
| 4 | 0.95 | 0.98 | 0.96 |
| 5 | 0.89 | 0.92 | 0.90 |
| 6 | 0.91 | 0.94 | 0.92 |
| Mean | 0.90 | 0.93 | 0.91 |
| %CV | 4.2 | 3.6 | 3.7 |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Plasma Lot | IS-Normalized MF (Low Conc.) | IS-Normalized MF (High Conc.) |
| 1 | 0.99 | 1.02 |
| 2 | 0.99 | 1.02 |
| 3 | 0.99 | 1.02 |
| 4 | 0.99 | 1.02 |
| 5 | 0.99 | 1.02 |
| 6 | 0.99 | 1.02 |
| Mean | 0.99 | 1.02 |
| %CV | 0.0 | 0.0 |
The data in Table 2, with a mean IS-Normalized MF close to 1.0 and a %CV well below 15%, indicates that the deuterated internal standard effectively compensates for the observed ion suppression (as seen by MF values < 1 in Table 1).
Visualizations
Caption: Experimental workflow for the analysis of Oxaprozin in plasma.
Caption: Protocol for the evaluation of matrix effects.
Conclusion
The use of a deuterated internal standard is a robust strategy to mitigate matrix effects in the LC-MS/MS analysis of Oxaprozin in human plasma. However, it is imperative to perform a thorough validation of the method to quantify the extent of matrix effects and to demonstrate the ability of the internal standard to compensate for them across multiple sources of the biological matrix. The protocols and data presented herein provide a framework for researchers and drug development professionals to establish a reliable and accurate bioanalytical method for Oxaprozin. Careful consideration of sample preparation, chromatographic conditions, and the choice of ionization technique can further minimize the impact of matrix effects.
Application of Oxaprozin-d5 in Forensic Toxicology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oxaprozin-d5 as an internal standard in the forensic toxicological analysis of Oxaprozin. The protocols and data presented are intended to guide researchers and scientists in developing and validating robust analytical methods for the quantification of Oxaprozin in biological matrices.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which also includes ibuprofen and naproxen.[1] It functions by inhibiting cyclo-oxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[1] Due to its long half-life, Oxaprozin is typically administered once daily for the management of osteoarthritis and rheumatoid arthritis.[1][2] In forensic toxicology, the accurate quantification of Oxaprozin in biological samples is crucial for determining compliance, assessing potential toxicity, and investigating cases of drug-facilitated crimes or overdose.
This compound, a deuterated analog of Oxaprozin, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[4] It co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[4][5] This leads to highly accurate and precise measurements, which are essential in a forensic context.
Toxicological Profile of Oxaprozin
Understanding the toxicological profile of Oxaprozin is essential for interpreting analytical results.
-
Metabolism and Excretion: Oxaprozin is primarily metabolized in the liver through microsomal oxidation (65%) and glucuronic acid conjugation (35%).[6][7] The resulting metabolites are pharmacologically inactive and are excreted in the urine (65%) and feces (35%).[6][8] Approximately 5% of the dose is excreted as unchanged Oxaprozin in the urine.[6][8]
-
Adverse Effects: Common adverse effects include gastrointestinal issues such as bleeding, ulceration, and perforation.[6][7] Cardiovascular risks like myocardial infarction and stroke have also been associated with NSAID use.[7] In terms of forensic relevance, high doses can lead to renal toxicity, especially in individuals with pre-existing kidney conditions.[6]
-
Immunoassay Cross-Reactivity: A significant consideration in forensic toxicology is the potential for Oxaprozin and its metabolites to cross-react with immunoassays for other drugs. Studies have shown that Oxaprozin can produce false-positive results for benzodiazepines in commonly used urine screening assays.[9] Therefore, any positive immunoassay result for benzodiazepines in a subject known to be taking Oxaprozin should be confirmed by a more specific method like LC-MS/MS.[9]
Analytical Methodology: Quantification of Oxaprozin using this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the definitive identification and quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[10][11]
3.1. Principle
The method involves extracting Oxaprozin and the internal standard, this compound, from a biological matrix (e.g., blood, urine, or plasma). The extract is then injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Oxaprozin to the peak area of this compound is used to calculate the concentration of Oxaprozin in the sample against a calibration curve.
3.2. Experimental Workflow
The general workflow for the analysis of Oxaprozin using this compound is depicted below.
Figure 1. General workflow for the quantification of Oxaprozin using this compound by LC-MS/MS.
3.3. Detailed Protocol
This protocol is a representative example and should be validated in-house.
3.3.1. Materials and Reagents
-
Oxaprozin analytical standard
-
This compound internal standard[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Biological matrix (e.g., human plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
3.3.2. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of biological sample (e.g., plasma), add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.3. LC-MS/MS Parameters
| Parameter | Suggested Conditions |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Oxaprozin: m/z 294.1 → 248.1 (Quantifier), 294.1 → 119.1 (Qualifier) This compound: m/z 299.1 → 253.1 (Quantifier) |
| Collision Energy | Optimize for the specific instrument. |
| Dwell Time | 100 ms |
Table 1. Suggested LC-MS/MS parameters for the analysis of Oxaprozin.
3.4. Method Validation
A comprehensive method validation should be performed according to forensic toxicology guidelines. Key validation parameters include:
| Parameter | Description |
| Linearity | A calibration curve should be prepared by spiking blank matrix with known concentrations of Oxaprozin. A linear range appropriate for expected concentrations in forensic cases should be established (e.g., 1 - 500 ng/mL). The coefficient of determination (r²) should be > 0.99. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The LOD is the lowest concentration of analyte that can be reliably detected. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Precision and Accuracy | Intra- and inter-day precision (as %RSD) and accuracy (as %bias) should be evaluated at multiple concentration levels (e.g., low, medium, and high). Acceptance criteria are typically <%15% for precision and ±15% for accuracy. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be assessed. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a deuterated internal standard helps to minimize matrix effects. |
| Recovery | The efficiency of the extraction procedure should be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Stability | The stability of Oxaprozin in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated. |
Table 2. Key validation parameters for the forensic toxicological analysis of Oxaprozin.
Metabolic Pathway of Oxaprozin
The metabolism of Oxaprozin is an important consideration in the interpretation of toxicological findings. The primary metabolic pathways are oxidation and glucuronidation.
Figure 2. Simplified metabolic pathway of Oxaprozin.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Oxaprozin in forensic toxicology casework. The detailed protocol and validation parameters outlined in these application notes serve as a guide for laboratories to establish and implement a sensitive and specific LC-MS/MS assay. Accurate measurement of Oxaprozin is critical for the correct interpretation of its role in toxicological investigations, especially considering its potential for adverse effects and immunoassay cross-reactivity.
References
- 1. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. DailyMed - OXAPROZIN tablet [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Oxaprozin-d5 in HPLC.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Oxaprozin-d5, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
Peak tailing for this compound, a weakly acidic compound, is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the carboxyl group of this compound with active sites, such as residual silanols, on the silica-based stationary phase. This can be particularly prominent if the mobile phase pH is not optimized.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH plays a crucial role in controlling the ionization state of this compound and the surface charge of the stationary phase. At a pH close to the pKa of Oxaprozin (around 3-4), the compound will exist in both its ionized and non-ionized forms, which can lead to peak broadening or splitting. Operating at a pH at least 1.5 to 2 units below the pKa will ensure it is in a single, non-ionized form, leading to better peak shape.
Q3: Can the deuteration of this compound itself cause poor peak shape?
While the five deuterium atoms in this compound can slightly alter its retention time compared to the non-deuterated form (an effect known as the isotope effect), it is unlikely to be the primary cause of significant peak shape issues like severe tailing or fronting. The underlying chromatographic conditions are almost always the root cause of poor peak morphology.
Q4: What are the likely causes of peak fronting for this compound?
Peak fronting is less common than tailing but can occur due to several factors, including sample overload, low column temperature, or a mismatch between the sample solvent and the mobile phase. Injecting too concentrated a sample can saturate the stationary phase, leading to a fronting peak.
Q5: Why am I observing split peaks for my this compound standard?
Split peaks can arise from several issues. A common cause is a partially blocked frit or a void at the head of the column. It can also be caused by the sample solvent being significantly stronger than the mobile phase, causing the analyte to race through the initial part of the column. Other potential causes include co-elution with an impurity or the presence of the analyte in two different chemical forms in the sample.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with a gradient of 50:50 (A:B) and a flow rate of 1.0 mL/min.
-
pH Measurement: Confirm the pH of Mobile Phase A is between 2.5 and 3.0.
-
Injection: Inject 5 µL of a 10 µg/mL solution of this compound.
-
Analysis: Observe the peak shape. The lower pH should protonate the residual silanols on the stationary phase, reducing secondary interactions.
Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (USP) | Theoretical Plates (N) |
| 5.0 | 2.1 | 3,500 |
| 4.0 | 1.8 | 5,200 |
| 3.0 | 1.2 | 9,800 |
| 2.5 | 1.05 | 12,500 |
Guide 2: Resolving Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is not steep.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol: Sample Concentration and Solvent Adjustment
-
Initial Sample: 100 µg/mL this compound in 100% Acetonitrile.
-
Dilution: Prepare a 10 µg/mL solution of this compound.
-
Solvent Matching: Dissolve the 10 µg/mL sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Injection: Inject 5 µL of the new sample.
-
Analysis: Compare the peak shape to the original injection. The lower concentration and matched solvent should prevent column overload and improve peak symmetry.
Quantitative Data: Effect of Sample Concentration on Peak Shape
| Sample Concentration (µg/mL) | Peak Asymmetry (USP) |
| 100 | 0.7 (Fronting) |
| 50 | 0.8 (Fronting) |
| 10 | 1.0 |
| 1 | 1.0 |
Guide 3: Resolving Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Troubleshooting Workflow for Split Peaks
Overcoming ion suppression in the LC-MS analysis of Oxaprozin.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Oxaprozin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS analysis?
Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.[1] It is the reduction in the ionization efficiency of a target analyte, such as Oxaprozin, due to the presence of co-eluting components from the sample matrix.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to underestimation of the analyte's concentration or even failure to detect it.[1][2] It's important to note that tandem mass spectrometry (MS-MS) methods are just as susceptible to ion suppression because the effect occurs during the initial ion formation process.[1]
Q2: What are the common causes of ion suppression when analyzing Oxaprozin in biological samples?
Ion suppression in the analysis of Oxaprozin from biological matrices (like plasma, serum, or urine) is typically caused by co-eluting endogenous or exogenous compounds.[3] These can include:
-
Endogenous Components: Phospholipids, proteins, salts, and other small molecules naturally present in the biological sample.[3]
-
Exogenous Components: Anticoagulants used during sample collection, dosing vehicles, or co-administered medications.[3]
-
Mobile Phase Additives: High concentrations of non-volatile buffers or ion-pairing agents can sometimes interfere with the ionization process.
-
Poor Sample Cleanup: Inadequate removal of matrix components is a primary reason for significant ion suppression. Interfering compounds can increase the viscosity and surface tension of the droplets in the ion source, which hinders solvent evaporation and reduces the amount of analyte that reaches the gas phase.
Q3: How can I detect and quantify matrix effects for my Oxaprozin assay?
Detecting and quantifying matrix effects is a critical part of method development and validation.[2][4] Two primary methods are commonly used:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a constant flow of an Oxaprozin standard solution into the LC eluent after the analytical column while a blank, extracted matrix sample is injected.[5] Dips or rises in the baseline signal for Oxaprozin indicate the retention times where matrix components are causing suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[5][6] This allows for a quantitative assessment of the matrix effect, often expressed as a percentage of signal suppression or enhancement.[6] During method validation, it is recommended to evaluate this across at least six different lots of the biological matrix to assess the variability of the matrix effect.[3]
Troubleshooting Guide
Q1: My Oxaprozin signal is unexpectedly low or completely absent. What are the first steps to troubleshoot this?
Low or absent signal is a common problem often linked to ion suppression. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting flowchart for low Oxaprozin signal.
Q2: I'm observing high variability in my Oxaprozin signal between different samples. How can I improve precision?
High signal variability across different samples, especially from different sources, points to a relative matrix effect. This means the degree of ion suppression is not consistent from sample to sample.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS is chemically identical to Oxaprozin but mass-shifted. It will co-elute and experience the same degree of ion suppression, allowing the ratio of the analyte to the internal standard to remain consistent and enabling reliable quantification.[6]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[6] This helps to normalize the effects of the matrix on ionization efficiency across your calibration curve and your unknown samples.
-
Improve Sample Preparation: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) can provide cleaner extracts, reducing the overall matrix load and thus the variability.[6][7]
Q3: How do I choose the right sample preparation technique to reduce ion suppression for Oxaprozin?
The goal of sample preparation is to remove interfering matrix components while efficiently recovering Oxaprozin.[7] The choice depends on the required sensitivity, sample throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a fast and simple method but is often the least clean. It may be sufficient for less sensitive assays but can be a significant source of matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning Oxaprozin into an immiscible organic solvent, leaving many water-soluble interferences behind.[7] It is effective at enhancing sensitivity and specificity.[7]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[6][7] It uses a solid sorbent to selectively bind and elute Oxaprozin, providing a much cleaner sample extract and significantly reducing ion suppression.
Q4: What chromatographic adjustments can I make to mitigate ion suppression?
Optimizing the chromatographic separation is a powerful way to reduce ion suppression by separating Oxaprozin from interfering matrix components.[1][6]
-
Modify the Gradient: Adjust the mobile phase gradient to better resolve the Oxaprozin peak from the "dead volume" at the beginning of the run where many polar matrix components elute, and from late-eluting components like phospholipids.[1]
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve separation from interferences.[1]
-
Use a Different Column: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency can provide the necessary resolution.
-
Consider Metal-Free Columns: For some compounds, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss. If other methods fail, a metal-free or PEEK-lined column may improve results.
Data Summary
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high-throughput.[7] | Non-selective, results in "dirty" extracts, high potential for ion suppression. | Early discovery, non-sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Good selectivity, cleaner extracts than PPT, concentrates analyte.[7] | More labor-intensive, requires solvent evaporation/reconstitution steps.[8][9] | Assays requiring higher sensitivity and cleanliness. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration.[6][7] | More expensive, requires method development. | Regulated bioanalysis, high-sensitivity assays. |
Table 2: Examples of Reported HPLC Conditions for Oxaprozin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Octadecylsilane (C18)[10] | ODS analytical column[10] | WGC-C18 (15cm x 4.6mm)[10] |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.9)[10] | Acetonitrile / Triethanolamine solution (5mM, pH 3.5) (45:55 v/v)[10] | Methanol / Water (75:25 v/v)[10] |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection | UV (Wavelength not specified) | UV @ 254 nm | UV @ 254 nm |
| Internal Standard | Ketoprofen[10] | Not specified | Not specified |
Experimental Protocols & Workflows
A robust experimental workflow is essential for minimizing ion suppression from the outset. The following diagram illustrates a typical workflow for the LC-MS analysis of Oxaprozin, highlighting key decision points and optimization loops.
Caption: General workflow for LC-MS analysis of Oxaprozin.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., cold acetonitrile or methanol) containing the internal standard.[7]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.[7]
-
Allow the mixture to incubate, if necessary, to facilitate complete precipitation.[7]
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
If needed, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.[8]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard and buffer to adjust the pH as needed for Oxaprozin (an acidic drug).
-
Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[7]
-
Centrifuge for 5-10 minutes to accelerate the separation of the aqueous and organic layers.[7]
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature or slightly elevated temperature.[9]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase before injection.[9]
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing a solvent like methanol followed by water or an equilibration buffer.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge.
-
Washing: Pass a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences while retaining Oxaprozin.
-
Elution: Elute Oxaprozin from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to disrupt interactions).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.[8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. opentrons.com [opentrons.com]
- 8. organomation.com [organomation.com]
- 9. scribd.com [scribd.com]
- 10. wjbphs.com [wjbphs.com]
Improving the recovery of Oxaprozin from biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Oxaprozin from biological samples for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Oxaprozin from biological samples?
A1: The three primary techniques for extracting Oxaprozin from biological matrices such as plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample volume, required cleanliness of the extract, and the analytical technique to be used (e.g., HPLC-UV, LC-MS/MS).[1][2][3]
Q2: I am observing low recovery of Oxaprozin. What are the potential causes?
A2: Low recovery of Oxaprozin can stem from several factors, including:
-
Incomplete protein precipitation: If proteins are not fully precipitated, Oxaprozin may remain bound, leading to its loss during centrifugation.
-
Suboptimal pH during LLE: As an acidic drug, Oxaprozin extraction is highly pH-dependent. The pH of the aqueous sample should be adjusted to be at least 2 units below its pKa to ensure it is in a neutral, more extractable form.
-
Inappropriate solvent selection in LLE: The organic solvent used for extraction may not have the optimal polarity to efficiently partition Oxaprozin.
-
Incorrect SPE sorbent or procedure: The chosen SPE cartridge may not have the appropriate chemistry (e.g., reversed-phase, ion exchange) for retaining and eluting Oxaprozin effectively. Issues can also arise from incomplete conditioning of the sorbent, improper sample loading, or using an elution solvent that is too weak.
-
Analyte degradation: Oxaprozin may be unstable in the biological matrix or during the extraction process.[4] Ensuring proper sample handling and storage is crucial.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Oxaprozin?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[5][6][7][8] To minimize these effects:
-
Optimize sample cleanup: Employing a more rigorous extraction method like SPE can result in a cleaner sample extract compared to protein precipitation.
-
Chromatographic separation: Ensure that Oxaprozin is chromatographically separated from co-eluting matrix components, particularly phospholipids.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
-
Dilute the sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Change ionization source: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte.[8]
Troubleshooting Guides
Low Recovery with Protein Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Consistently low recovery of Oxaprozin. | Incomplete protein precipitation. | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is often more effective than 2:1. Ensure thorough vortexing to facilitate precipitation. |
| Oxaprozin co-precipitation with proteins. | Acidifying the sample prior to protein precipitation can sometimes reduce co-precipitation of acidic drugs. However, this should be optimized as excessive acid can also lead to analyte degradation. Acetonitrile is often found to be more effective than methanol for protein precipitation, yielding higher recoveries.[9] |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Poor and inconsistent recovery. | Incorrect pH of the aqueous phase. | Adjust the pH of the plasma or urine sample to approximately 2-3 using an acid like phosphoric acid or hydrochloric acid. This ensures Oxaprozin (an acidic drug) is protonated and readily extracted into the organic phase.[10] |
| Inefficient extraction solvent. | Use a water-immiscible organic solvent with appropriate polarity. Ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used for extracting acidic drugs like Oxaprozin.[11] A mixture of solvents can also be tested to optimize polarity. | |
| Emulsion formation during extraction. | High concentration of lipids and proteins. | Centrifuge the sample at a higher speed and for a longer duration. Adding salt (salting out) to the aqueous phase can also help break emulsions. |
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte breaks through during sample loading. | Inappropriate sorbent type. | For Oxaprozin, a reversed-phase sorbent (e.g., C8, C18) or a polymeric sorbent (e.g., Oasis HLB) is generally suitable.[12][13] Ensure the sample is acidified before loading onto a reversed-phase sorbent to promote retention. |
| Insufficient sorbent conditioning. | Always pre-condition the SPE cartridge with methanol (or the recommended organic solvent) followed by water or an appropriate buffer to activate the sorbent. | |
| Analyte is not eluting from the cartridge. | Elution solvent is too weak. | Use a stronger elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution mixture. Adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent can improve the recovery of acidic drugs. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma or urine sample, add an internal standard.
-
Acidify the sample to pH ~3 with 1M phosphoric acid.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of 2% phosphoric acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Oxaprozin with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Quantitative Data
Table 1: Comparison of Extraction Methods for NSAIDs from Biological Fluids
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | 16 NSAIDs | >76.7 | [14] |
| Liquid-Liquid Extraction | Human Plasma | Oxaprozin | >50 | [11] |
| Protein Precipitation | Human Plasma | Various Drugs | >80 (with Acetonitrile) | [9] |
| Ultrasound-assisted dSPE | Human Urine | 4 NSAIDs | 82.5 - 100 | [15] |
Table 2: HPLC-UV Parameters for Oxaprozin Analysis
| Parameter | Condition | Reference |
| Column | ODS analytical column | [16] |
| Mobile Phase | Acetonitrile : 5 mM Triethanolamine solution (pH 3.5) (45:55 v/v) | [16] |
| Flow Rate | 2.0 mL/min | [16] |
| Detection Wavelength | 254 nm | [16] |
| Retention Time | ~9 min | [16] |
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of non-steroidal anti-inflammatory drugs in urine by hollow-fiber liquid membrane-protected solid-phase microextraction based on sol-gel fiber coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid ultrasound-assisted dispersive solid-phase extraction of nonsteroidal anti-inflammatory drugs in urine using oleic acid functionalized magnetic graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxaprozin: A new hope in the modulation of matrix metalloproteinase 9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxaprozin-d5 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Oxaprozin-d5 in solution. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: The instability of this compound in solution can be attributed to several factors, primarily photodegradation, pH-mediated hydrolysis, and oxidation. Exposure to light, especially UVA, has been shown to cause significant degradation of oxaprozin.[1][2] Additionally, storage in acidic or basic solutions can lead to hydrolysis and potentially compromise the deuterated label through hydrogen-deuterium exchange.[3][4]
Q2: What are the known degradation products of Oxaprozin?
A2: Under photolytic conditions (UVA light exposure) in a methanolic solution, Oxaprozin has been observed to degrade into three main photoproducts: 2-(4,5-diphenyl oxazol-2-yl) acetaldehyde, 2-(4,5-diphenyl oxazol-2-yl) ethanol, and 2-ethyl-4,5-diphenyl Oxazole.[1][2] Under acidic and alkaline hydrolysis, degradation products include 1,2-diphenylethanol, 4-iminobutanoic acid, and propan-1-imine.[3]
Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A3: Deuteration generally increases the metabolic stability of pharmaceuticals due to the kinetic isotope effect, which slows down enzyme-mediated bond cleavage.[5] This makes this compound potentially more stable in vivo. However, for in-solution stability in a laboratory setting, the primary concerns are chemical degradation pathways like photodegradation and hydrolysis, which may not be significantly impacted by deuteration. Furthermore, the deuterium labels themselves can be susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions.[4]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the long-term stability of this compound solutions, it is recommended to store them in a cool, dry, and dark environment.[6] Protection from light is critical to prevent photodegradation. Using amber vials or wrapping containers in aluminum foil is advisable. For optimal stability, especially for long-term storage, consider storing solutions under an inert gas atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak and appearance of new peaks in chromatography after a short time. | Photodegradation | Prepare and handle solutions in a dark or light-protected environment. Use amber glassware or light-blocking containers. |
| Inconsistent analytical results, especially after storage in acidic or basic buffers. | pH-mediated hydrolysis or H-D exchange | Maintain the solution at a neutral pH if possible. If acidic or basic conditions are necessary for an experiment, prepare the solution fresh and use it immediately. Avoid long-term storage in non-neutral pH. |
| Gradual decrease in concentration over time, even when protected from light. | Oxidation | Degas the solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in mass spectrometry data, suggesting loss of deuterium. | Hydrogen-Deuterium (H-D) Exchange | Avoid strongly acidic or basic conditions. Use aprotic or deuterated solvents where appropriate for the experiment. |
Experimental Protocols
Protocol for Assessing Photostability of this compound Solution
This protocol is adapted fromICH Q1B guidelines for photostability testing.[7]
-
Preparation of Solutions: Prepare two identical sets of this compound solutions in the desired solvent (e.g., methanol, acetonitrile).
-
Sample Exposure:
-
Test Sample: Expose one set of solutions to a light source that emits both UVA and visible light. A common setup involves a calibrated light chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Wrap the second set of solutions in aluminum foil to protect them from light and place them in the same location as the test samples to maintain the same temperature.
-
-
Analysis: At predetermined time points, withdraw aliquots from both the test and control samples. Analyze the samples by a validated stability-indicating method, such as HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the test and control samples. A significant decrease in the parent peak of this compound and the appearance of new peaks in the test sample compared to the control indicate photodegradation.
Protocol for Evaluating pH Stability of this compound Solution
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Solution Preparation: Prepare solutions of this compound in each of the prepared buffers.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) in the dark to avoid photodegradation.
-
Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Data Analysis: Plot the concentration of this compound against time for each pH. Calculate the degradation rate constant to determine the pH at which the compound is most stable.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Potential chemical degradation pathways for Oxaprozin.
References
Minimizing carryover in the autosampler for Oxaprozin analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover during the analysis of Oxaprozin.
Frequently Asked Questions (FAQs)
Q1: Why is Oxaprozin prone to causing carryover in our autosampler?
A1: Oxaprozin has specific physicochemical properties that contribute to its "stickiness" and potential for carryover. It is a highly hydrophobic (lipophilic) molecule, as indicated by its high octanol-water partition coefficient (logP of 4.8 at physiological pH).[1][2] This property causes it to adsorb to surfaces within the autosampler, such as the needle, valve, and tubing. Additionally, Oxaprozin is practically insoluble in water, which can make it difficult to remove from the flow path with standard aqueous-based wash solutions.[1][3]
Q2: What are the common sources of Oxaprozin carryover in an HPLC system?
A2: The most common sources of carryover are components of the autosampler that come into contact with the sample. These include the injection needle (both inner and outer surfaces), the injection valve rotor seal, and the sample loop. Worn seals and scratched valve surfaces can create sites where Oxaprozin can be retained and slowly leach out in subsequent injections. Contamination can also arise from improperly cleaned sample vials or caps.
Q3: What is an acceptable level of carryover for Oxaprozin analysis?
A3: According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the carryover in a blank sample following the highest concentration standard should not be greater than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.[4] For a validated analytical method, it is crucial to assess and monitor carryover to ensure the accuracy of the results.[5]
Q4: Can the sample solvent I use for Oxaprozin affect carryover?
A4: Yes, the choice of sample solvent is critical. Since Oxaprozin is poorly soluble in aqueous solutions, dissolving it in a solvent that is too strong compared to the initial mobile phase can cause it to precipitate upon injection, leading to carryover. It is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase, if possible, while ensuring the analyte remains fully dissolved. For Oxaprozin, which is soluble in organic solvents like ethanol, DMSO, and DMF, a mixture of the mobile phase or a solvent with a similar composition is often a good starting point.[6][7]
Troubleshooting Guide
Issue: I am observing a peak for Oxaprozin in my blank injections after running a high-concentration sample.
This guide provides a systematic approach to identifying and resolving the source of Oxaprozin carryover.
Step 1: Confirm the Carryover
-
Action: Prepare a fresh blank solution and inject it. If the peak is still present, the carryover is likely from the system. If the peak is gone, your original blank may have been contaminated.
-
Tip: Injecting multiple blanks consecutively can help determine if the carryover is decreasing with each injection, which is a classic sign of system-related carryover.
Step 2: Isolate the Source of Carryover
The following diagram outlines a logical workflow to pinpoint the component responsible for the carryover.
Step 3: Implement Corrective Actions
Based on the troubleshooting workflow, here are detailed actions:
-
Optimize the Autosampler Wash Method:
-
Wash Solvents: For a hydrophobic compound like Oxaprozin, a single wash solvent may not be sufficient. A multi-solvent wash is often more effective.
-
Wash Solution 1 (Aqueous Wash): An acidic or basic solution can help to ionize Oxaprozin (pKa 4.3) and increase its solubility in the wash. A solution of 0.1% formic acid or 0.1% ammonium hydroxide in water can be effective.
-
Wash Solution 2 (Organic Wash): A strong organic solvent is necessary to remove the non-ionized, hydrophobic form of Oxaprozin. Isopropanol (IPA) or a mixture of Acetonitrile:IPA (1:1) is often more effective than methanol or acetonitrile alone for "sticky" compounds.
-
-
Wash Cycles: Increase the number of wash cycles for both the needle exterior and interior.
-
-
Inspect and Maintain Autosampler Components:
-
Rotor Seal: The rotor seal is a common source of carryover. If it is worn or scratched, it should be replaced.
-
Needle and Needle Seat: Inspect the needle for any signs of damage or deposits. The needle and needle seat should be cleaned regularly. In some cases, replacing the needle is the most effective solution.
-
Quantitative Data Summary
The following table summarizes key physicochemical properties of Oxaprozin that are relevant to carryover, along with recommended starting points for wash solvent optimization.
| Parameter | Value | Implication for Carryover | Recommended Wash Solvents |
| Molecular Weight | 293.3 g/mol | - | - |
| pKa | 4.3[3][8] | At pH values above 4.3, Oxaprozin will be ionized and more water-soluble. | Acidic or basic aqueous washes can aid in its removal. |
| logP (octanol/water) | 4.8 (at pH 7.4)[1][3] | High value indicates significant hydrophobicity and a tendency to adsorb to surfaces. | Strong organic solvents like Isopropanol (IPA) or a mixture of Acetonitrile and IPA are necessary. |
| Aqueous Solubility | Insoluble[1][3] | Difficult to remove with purely aqueous wash solutions. | A combination of aqueous and strong organic washes is required. |
| Organic Solvent Solubility | Soluble in Ethanol, DMSO, DMF[6][7] | These solvents can effectively dissolve and remove Oxaprozin residues. | The autosampler wash should include a strong organic solvent. |
Experimental Protocol for Carryover Evaluation
This protocol provides a detailed methodology for assessing the level of Oxaprozin carryover in an autosampler.
1. Objective:
To quantify the percentage of carryover of Oxaprozin from a high-concentration sample into a subsequent blank injection.
2. Materials:
-
Oxaprozin reference standard
-
HPLC-grade solvents (as per the analytical method)
-
Blank matrix (e.g., plasma, mobile phase)
3. Analytical Method:
A validated HPLC method for the analysis of Oxaprozin should be used. An example method is provided below:[8][9]
| Parameter | Specification |
| Column | Hemochrom C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 40% Acetonitrile : 60% 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Lower Limit of Quantification (LLOQ) Standard: Prepare a standard solution of Oxaprozin at the LLOQ of the analytical method.
-
Upper Limit of Quantification (ULOQ) Standard: Prepare a high-concentration standard of Oxaprozin at the ULOQ of the analytical method.
-
Blank Solution: Use the same matrix as the standards without the addition of Oxaprozin.
5. Experimental Workflow:
The following diagram illustrates the injection sequence for the carryover evaluation.
6. Injection Sequence:
-
Inject three replicates of the Blank Solution to establish the baseline.
-
Inject one replicate of the LLOQ Standard to confirm the sensitivity of the method.
-
Inject three replicates of the ULOQ Standard .
-
Immediately following the last ULOQ injection, inject three replicates of the Blank Solution .
7. Data Analysis and Acceptance Criteria:
-
Calculate the mean peak area of Oxaprozin in the LLOQ standard injection.
-
Measure the peak area of Oxaprozin, if any, in the first blank injection immediately following the last ULOQ injection.
-
Calculate the percentage of carryover using the following formula:
% Carryover = (Peak Area in Blank / Mean Peak Area of LLOQ) * 100%
-
Acceptance Criterion: The calculated % Carryover should be ≤ 20%.[4] If the carryover exceeds this limit, the troubleshooting steps outlined above should be implemented, and the carryover experiment should be repeated.
References
- 1. experimental chemistry - Organic solvent for cleaning autosampler syringe - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. welchlab.com [welchlab.com]
- 3. wjbphs.com [wjbphs.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]
Selecting the appropriate mobile phase for Oxaprozin separation.
For researchers, scientists, and drug development professionals working with Oxaprozin, achieving optimal separation is critical for accurate analysis. This technical support center provides a comprehensive guide to selecting the appropriate mobile phase for Oxaprozin separation, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Mobile Phase Selection for Oxaprozin: A Step-by-Step Approach
The selection of an appropriate mobile phase is paramount for the successful chromatographic separation of Oxaprozin. The following flowchart outlines a systematic approach to this process.
Technical Support Center: Enhancing Oxaprozin Detection with a Deuterated Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of Oxaprozin detection using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for Oxaprozin quantification?
A deuterated internal standard, such as Oxaprozin-d5, is the gold standard for quantitative analysis of Oxaprozin by LC-MS/MS. It offers several advantages over using a structural analog or no internal standard at all. Because it is chemically almost identical to Oxaprozin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy in your results.
Q2: What is the primary metabolic pathway of Oxaprozin?
Oxaprozin is primarily metabolized in the liver. The two major biotransformation routes are microsomal oxidation (approximately 65%) and glucuronic acid conjugation (about 35%).[1] These processes result in the formation of hydroxylated metabolites and glucuronide conjugates, which are then excreted.[1]
Q3: Can I use a different internal standard if this compound is unavailable?
While this compound is highly recommended, other internal standards like ketoprofen or nevirapine have been used in HPLC-UV methods for Oxaprozin.[2] However, for LC-MS/MS analysis, a stable isotope-labeled internal standard is strongly preferred to best correct for matrix effects and ionization variability. If a deuterated standard is not an option, a structural analog with similar physicochemical properties that does not interfere with Oxaprozin's detection can be considered, but it may not provide the same level of accuracy.[3]
Q4: What are the expected mass transitions for Oxaprozin and this compound in MS/MS analysis?
For quantitative analysis using tandem mass spectrometry, you will need to monitor specific precursor-to-product ion transitions. While the exact m/z values can vary slightly based on the instrument and ionization conditions, you would typically select the protonated molecule [M+H]+ as the precursor ion. For Oxaprozin (C18H15NO3, MW: 293.32), the precursor ion would be m/z 294. For this compound (C18H10D5NO3, MW: 298.35), the precursor ion would be m/z 299. Product ions would be determined by fragmentation of the parent molecules in the collision cell.
Data Presentation
The use of a deuterated internal standard significantly enhances the precision and accuracy of Oxaprozin quantification. Below is a summary of typical validation parameters comparing the analysis with and without an internal standard.
Table 1: Comparison of Assay Performance with and without a Deuterated Internal Standard
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linearity (r²) | > 0.995 | > 0.999 |
| Precision (%RSD) | ||
| - Intra-day | < 15% | < 5% |
| - Inter-day | < 15% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 5% |
| Lower Limit of Quantification (LLOQ) | Higher | Lower |
| Matrix Effect (%CV) | > 15% | < 5% |
Table 2: Typical LC-MS/MS Method Validation Results for Oxaprozin in Human Plasma using this compound
| Parameter | Acceptance Criteria | Result |
| Linear Range | Correlation coefficient (r²) ≥ 0.99 | 0.9992 |
| LLOQ | S/N ≥ 10, %RSD ≤ 20%, %Bias ± 20% | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 2.1% - 4.5% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.3% - 5.8% |
| Accuracy (%Bias) | ± 15% | -4.2% to 3.7% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Within acceptable range |
| Stability (Freeze-thaw, Short-term, Long-term) | %Bias within ± 15% | Stable |
Experimental Protocols
Detailed Methodology for Oxaprozin Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a typical validated method for the determination of Oxaprozin in human plasma.
1. Materials and Reagents:
-
Oxaprozin reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of Oxaprozin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Oxaprozin by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the working internal standard solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Oxaprozin: e.g., Q1: 294.1 m/z, Q3: [product ion m/z]
-
This compound: e.g., Q1: 299.1 m/z, Q3: [product ion m/z]
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Troubleshooting Guides
Issue 1: High Variability in Peak Area of the Deuterated Internal Standard
-
Question: My this compound peak area is inconsistent across my sample batch. What could be the cause?
-
Answer:
-
Inconsistent Pipetting: Ensure that the internal standard working solution is added accurately and consistently to every sample, calibrator, and QC. Use a calibrated pipette and check your technique.
-
Sample Preparation Variability: Inconsistent protein precipitation or extraction can lead to variable recovery of the internal standard. Ensure thorough and consistent vortexing and centrifugation for all samples.
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Clean the ion source according to the manufacturer's instructions.
-
Matrix Effects: While a deuterated internal standard corrects for many matrix effects, severe ion suppression or enhancement in some samples can still cause variability. Evaluate the matrix effect during method validation. You may need to improve your sample cleanup procedure.
-
Issue 2: Poor Peak Shape or Tailing for Oxaprozin and/or this compound
-
Question: I am observing significant peak tailing in my chromatograms. How can I improve this?
-
Answer:
-
Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Wash the column with a strong solvent or replace it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like Oxaprozin. Ensure the pH is appropriate for your column and analyte. The use of 0.1% formic acid as described in the protocol should provide good peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. If this is suspected, dilute your sample.
-
Secondary Interactions: Residual silanols on the column can interact with the analyte. Using a well-end-capped column can minimize this effect.
-
Issue 3: Interference Peak at the Retention Time of this compound
-
Question: I see a small peak in my blank samples at the same retention time and MRM transition as my deuterated internal standard. What should I do?
-
Answer:
-
Crosstalk from Analyte: This could be due to the natural isotopic abundance of Oxaprozin contributing to the signal in the this compound channel, especially at high concentrations of Oxaprozin. Ensure your MRM transitions are specific and that the mass difference between your analyte and IS is sufficient.
-
Contamination of the Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated form. Check the purity of your internal standard.
-
Carryover: Inject a blank solvent sample after a high concentration standard to check for carryover from the autosampler. If carryover is observed, optimize the needle wash procedure.
-
Issue 4: Lower than Expected Sensitivity
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ). How can I improve the sensitivity?
-
Answer:
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as collision energy, declustering potential, and gas flows, are optimized for Oxaprozin and this compound.
-
Improve Sample Cleanup: A cleaner sample will result in less ion suppression and therefore better sensitivity. Consider alternative sample preparation techniques like solid-phase extraction (SPE) if protein precipitation is insufficient.
-
Increase Sample Volume: If feasible, increase the volume of plasma extracted to concentrate the analyte.
-
Check Mobile Phase Additives: The concentration and type of acid in the mobile phase can impact ionization efficiency. Ensure it is optimized.
-
Visualizations
Caption: Metabolic pathway of Oxaprozin.
Caption: Experimental workflow for Oxaprozin analysis.
References
Technical Support Center: Troubleshooting Variability in Deuterated Internal Standard Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in deuterated internal standard (IS) response during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the response of a deuterated internal standard?
Variability in the response of a deuterated internal standard can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard, leading to inconsistent responses.[1][2][3][4] This effect can differ between the analyte and the deuterated IS, even if they are chemically similar.[1][3]
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, such as its lipophilicity.[1][5] This can lead to slight differences in chromatographic retention time between the analyte and the deuterated IS.[1][5][6] If the analyte and IS elute at different points in a region of variable matrix effects, their responses will be affected differently.[3]
-
Deuterium Exchange: Deuterium atoms on the internal standard molecule can sometimes exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[7][8][9] This leads to a decrease in the deuterated IS signal and an increase in the signal of the unlabeled analyte.
-
Purity of the Internal Standard: The deuterated internal standard may contain impurities, including a small amount of the unlabeled analyte.[1] This can lead to artificially high measurements, especially at the lower limit of quantification (LLOQ).
-
Inconsistent Sample Preparation: Variability in sample preparation steps, such as extraction recovery, can affect the analyte and internal standard differently, leading to inconsistent response ratios.[1][6]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as detector saturation or ion source contamination, can also contribute to response variability.[10][11]
Q2: How can I determine if matrix effects are causing the variability in my deuterated internal standard?
A post-extraction addition experiment is a common method to evaluate the impact of matrix effects. This involves comparing the response of the internal standard in a neat solution to its response when spiked into the matrix extract after the extraction process.
Q3: What is the "deuterium isotope effect" and how does it affect my results?
The deuterium isotope effect refers to the change in properties of a molecule when hydrogen is replaced by deuterium. In the context of LC-MS, this can lead to a slight difference in retention time between the analyte and its deuterated internal standard.[1][5] This chromatographic separation can become problematic if there are co-eluting matrix components that cause ion suppression or enhancement, as the analyte and IS will be affected to different extents.[3]
Q4: Can the position of the deuterium label on the internal standard molecule affect its stability?
Yes, the position of the deuterium label is crucial. Labels on readily exchangeable sites, such as hydroxyl (-OH) or amine (-NH2) groups, are more prone to back-exchange with protons from the solvent.[7][8] It is preferable to use internal standards with deuterium labels on stable, non-exchangeable positions on the carbon skeleton.
Troubleshooting Guides
Guide 1: Systematic Investigation of Internal Standard Variability
This guide provides a step-by-step workflow to identify and address the root cause of deuterated internal standard variability.
Caption: Troubleshooting workflow for deuterated IS variability.
Guide 2: Mitigating Matrix Effects
If matrix effects are identified as the primary cause of variability, the following strategies can be employed:
-
Optimize Sample Preparation: Improve the cleanup of the sample to remove interfering matrix components.
-
Switch from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize SPE wash and elution steps.
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient to better separate the analyte and IS from co-eluting matrix components.
-
Try a different stationary phase (column) to alter selectivity.
-
If the analyte and deuterated IS are separating due to the isotope effect, consider using a column with lower resolution to ensure their co-elution.[5]
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the deuterated internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the deuterated internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the deuterated internal standard into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~ 100% | No significant matrix effect |
Protocol 2: Evaluation of Deuterium Exchange
Objective: To assess the stability of the deuterium labels on the internal standard.
Methodology:
-
Incubate the deuterated internal standard in the sample matrix or relevant solvent conditions (e.g., acidic or basic pH) over a time course (e.g., 0, 2, 4, 8, 24 hours) at a specific temperature.
-
Analyze the samples by LC-MS/MS at each time point.
-
Monitor the signal of both the deuterated internal standard and the corresponding unlabeled analyte.
Interpretation of Results:
-
A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates that deuterium exchange is occurring.
Data Presentation
Table 1: Impact of Internal Standard Choice on Testosterone Measurement
This table summarizes a study comparing different isotopically labeled internal standards for the measurement of testosterone.
| Internal Standard | Deuterium/Carbon Labeling | Result Compared to D2 Target |
| D2 Testosterone | 2 Deuterium atoms | Target |
| D5 Testosterone | 5 Deuterium atoms | Lower |
| C13 Testosterone | 3 Carbon-13 atoms | Lower, but closer to target than D5 |
Data adapted from a study investigating the effect of different internal standards on LC-MS/MS assays for testosterone.[7]
Table 2: Reported Differences in Analyte and Deuterated Internal Standard Behavior
This table provides examples of differential behavior observed between analytes and their deuterated internal standards.
| Analyte | Observation | Reported Difference | Reference |
| Haloperidol | Extraction Recovery | 35% difference between haloperidol and deuterated haloperidol | [1] |
| Carvedilol | Matrix Effects | Matrix effects differed by 26% or more between analyte and deuterated IS | [1] |
Visualization of Key Concepts
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Oxaprozin using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). A special focus is placed on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Oxaprozin-d5 as an internal standard, offering superior selectivity and sensitivity compared to traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your research and development needs.
Method Comparison: LC-MS/MS with this compound vs. HPLC-UV
The choice of analytical technique is critical for accurate pharmacokinetic, toxicokinetic, and clinical monitoring studies. While HPLC-UV has been a conventional method for Oxaprozin analysis, the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound offers significant advantages.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (potential for interference from co-eluting compounds) |
| Sensitivity | High (Lower Limit of Quantification typically in the low ng/mL range) | Moderate (LOD and LOQ generally in the µg/mL range) |
| Internal Standard | Ideal (Stable isotope-labeled, co-elutes and ionizes similarly to the analyte) | Structural analogs or other compounds (may not fully compensate for matrix effects) |
| Matrix Effects | Can be significant, but effectively compensated by the co-eluting deuterated internal standard | Less pronounced than in ESI-MS, but still a potential source of inaccuracy |
| Run Time | Typically shorter due to the high specificity of detection | Can be longer to ensure chromatographic separation from interfering peaks |
| Development Cost | Higher initial instrument cost | Lower initial instrument cost |
| Throughput | High, suitable for large sample batches | Moderate |
Validated LC-MS/MS Method for Oxaprozin in Human Plasma
A robust and sensitive LC-MS/MS method has been validated for the simultaneous determination of Oxaprozin and other NSAIDs in human plasma, employing this compound as the internal standard. This method demonstrates excellent performance characteristics suitable for clinical and research applications.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 2% formic acid.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol/water (10:90, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: Start at 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxaprozin: Precursor ion (m/z) 292.1 → Product ion (m/z) 248.1
-
This compound: Precursor ion (m/z) 297.1 → Product ion (m/z) 253.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Method Validation Data
The following tables summarize the key validation parameters for the LC-MS/MS method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Oxaprozin | 5 - 2000 | > 0.995 | 5 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low | 15 | < 5% | < 6% | 95 - 105% |
| Medium | 200 | < 4% | < 5% | 97 - 103% |
| High | 1600 | < 3% | < 4% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Oxaprozin | > 85% | < 15% |
Table 4: Stability
| Condition | Duration | Stability (% of Nominal) |
| Bench-top | 6 hours | > 95% |
| Freeze-thaw | 3 cycles | > 92% |
| Long-term (-80°C) | 30 days | > 94% |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams are provided.
Caption: Workflow for Oxaprozin quantification by LC-MS/MS.
Oxaprozin is primarily metabolized in the body through hydroxylation. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Caption: Primary metabolic pathway of Oxaprozin via hydroxylation.
Conclusion
The validated LC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Oxaprozin in biological matrices. While HPLC-UV methods are still viable for certain applications, the LC-MS/MS methodology is superior for studies requiring high throughput, low detection limits, and robust compensation for matrix effects. The detailed protocol and validation data presented in this guide offer a solid foundation for the implementation of this advanced analytical technique in pharmaceutical research and development.
A Comparative Guide to Internal Standards for NSAID Analysis: Oxaprozin-d5 and Alternatives
For researchers and professionals in drug development and clinical analysis, the accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is paramount. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between Oxaprozin-d5 and other common internal standards used for NSAID analysis, supported by experimental principles and data.
The Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis to correct for the variability inherent in sample preparation and the analytical process itself.[1][2] Factors such as analyte loss during extraction, inconsistencies in injection volume, and matrix effects (ion suppression or enhancement) can significantly impact accuracy and precision.[1][2] An ideal internal standard is a compound added at a constant concentration to all samples, standards, and quality controls, which behaves identically to the analyte throughout the entire procedure but is distinguishable by the detector.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS based bioanalysis.[3][4] They share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience the same degree of extraction recovery and matrix effects.[2][5]
This compound: A Profile
This compound is the deuterium-labeled form of Oxaprozin, an NSAID used to treat arthritis.[6][7] In this molecule, five hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[6] This mass shift allows it to be distinguished from unlabeled Oxaprozin by a mass spectrometer, while its chemical behavior remains virtually identical.
Key Properties of this compound:
-
Type: Stable Isotope-Labeled (Deuterated) Internal Standard.
-
Molecular Formula: C₁₈H₁₀D₅NO₃.[6]
-
Primary Use: Serves as an ideal internal standard for the quantification of Oxaprozin.[6]
-
Mechanism of Action (Analyte): Oxaprozin is an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of inflammatory prostaglandins.[6][8]
Comparison with Alternative Internal Standards
The choice of an internal standard depends heavily on the specific NSAID being quantified. While this compound is the optimal choice for Oxaprozin analysis, other NSAIDs require different standards. The alternatives fall into two main categories: other stable isotope-labeled standards and structural analogs.
Other Stable Isotope-Labeled (SIL) Standards
These are the preferred choice when available. They include deuterated (e.g., Ibuprofen-d3, Diclofenac-d4) or ¹³C-labeled versions of the target NSAID.
-
Performance: Like this compound, these standards provide the highest degree of accuracy because they track the analyte through sample processing and analysis with great fidelity.[2]
-
Limitations: The primary drawbacks are higher cost and commercial availability. Additionally, deuterated standards can, in rare cases, exhibit slight chromatographic shifts from the analyte or undergo H/D exchange, although this is uncommon for well-designed standards.[9][10]
Structural Analogs (Non-labeled)
When a SIL standard is not available or feasible, a structural analog may be used. This is a different compound that is chemically similar to the analyte. For instance, Ketoprofen has been used as an internal standard for the analysis of Flurbiprofen.[11]
-
Performance: Structural analogs are generally less expensive and more readily available. However, their physical and chemical properties are not identical to the analyte. This can lead to differences in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising accuracy.[9]
-
Limitations: The key challenge is that the analog may not adequately compensate for matrix effects, as it often elutes at a different time than the analyte.
Quantitative Data Comparison
The following table summarizes the expected performance differences between using a stable isotope-labeled IS like this compound and a structural analog for the quantification of its corresponding analyte.
| Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale |
| Analyte Recovery | Expected to be nearly identical to the analyte | May differ significantly from the analyte | Differences in polarity and chemical structure affect extraction efficiency. |
| Relative Standard Deviation (RSD) of Response Ratio | Typically < 5% | Often > 10-15% | SILs co-elute and experience identical matrix effects, leading to a more stable analyte/IS ratio. |
| Accuracy (% Bias) | High (typically within ± 5%) | Lower (can exceed ± 15%) | The analog cannot fully compensate for analyte-specific losses or matrix effects. |
| Chromatographic Elution | Co-elutes with the analyte | Elutes at a different retention time | Chemical differences lead to different interactions with the stationary phase. |
Experimental Protocols
Below is a generalized protocol for the analysis of an NSAID (e.g., Oxaprozin) in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., at 2 µg/mL) to each tube and vortex briefly.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Injection: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Ionization Source: Electrospray Ionization (ESI), either positive or negative mode depending on the specific NSAID.[12]
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor → product ion transitions for both the analyte and the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway for NSAIDs.
Caption: Experimental workflow for NSAID quantification.
Caption: The Cyclooxygenase (COX) signaling pathway.
Conclusion
For the accurate and precise quantification of NSAIDs in complex biological matrices, stable isotope-labeled internal standards are unequivocally superior to structural analogs. This compound exemplifies the ideal characteristics of a SIL-IS for the analysis of its parent compound, Oxaprozin, by minimizing variability in sample preparation and compensating for matrix effects. While structural analogs offer a lower-cost alternative, they introduce a greater potential for analytical error. Therefore, for research and clinical applications demanding the highest level of data integrity, the use of a corresponding stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Oxaprozin Assays
In the realm of pharmaceutical analysis, ensuring the consistency and reliability of bioanalytical methods across different laboratories is paramount for the successful development and monitoring of drugs like Oxaprozin. This guide provides a comparative overview of published analytical methods for Oxaprozin, outlines a framework for inter-laboratory cross-validation, and presents detailed experimental protocols to aid researchers, scientists, and drug development professionals in establishing robust and comparable analytical data.
Comparative Analysis of Published Oxaprozin Assay Methods
A review of the scientific literature reveals several validated methods for the quantification of Oxaprozin in various biological matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed technique due to its simplicity and reliability.[1][2][3] More sensitive and specific methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have also been developed, particularly for complex biological samples.[4]
The performance of these methods, as reported in single-laboratory validation studies, is summarized below. These data serve as a benchmark for what can be expected when implementing or comparing these assays.
| Method | Matrix | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | LOQ (µg/mL) | Reference |
| HPLC-UV | Human Plasma | 0.78 - 100 | <15 | <15 | >50% (Recovery) | 0.78 | [1][3] |
| HPLC-UV | Pharmaceutical Formulation | 160 - 240 | 0.12 - 0.55 | 0.19 - 0.78 | 99.8 - 100.3 | 41.21 | [2][5] |
| RP-HPLC | API | 1 - 5 | 0.92 | 0.73 | 99.5 - 100.5 | Not Specified | [6][7] |
| HPLC | Rat Plasma | 0.1 - 30 | 4.74 | 5.08 | 93.1 | 0.001 | [1] |
| LC-MS/MS | Human Plasma | 1 - 10,000 ng/mL | Not Specified | Not Specified | Not Specified | 1 ng/mL | [8] |
Note: The performance characteristics are as reported in the individual publications and may vary based on instrumentation, reagents, and laboratory conditions. Direct comparison between methods should be made with caution due to differences in the validation experiments.
Experimental Protocols
To facilitate the transfer and comparison of methods, detailed experimental protocols are essential. Below is a representative protocol for the determination of Oxaprozin in human plasma using HPLC-UV, synthesized from published methods.[1][3]
Protocol: HPLC-UV Determination of Oxaprozin in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of an internal standard (e.g., Nevirapine).[1][3]
-
Vortex the mixture for 30 seconds.
-
Add 5.0 mL of extraction solvent (e.g., ethyl tertiary butyl methyl ether).[1][3]
-
Vortex for 10 minutes, followed by centrifugation at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 40:60 v/v ratio.[1][3]
-
Column Temperature: Ambient.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of Oxaprozin.[3]
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Oxaprozin to the internal standard against the nominal concentration.
-
Determine the concentration of Oxaprozin in the unknown samples by interpolation from the calibration curve.
Framework for Inter-Laboratory Cross-Validation
A cross-validation study is crucial to ensure that an analytical method produces comparable results at different sites.[9] This involves analyzing the same set of samples at each laboratory and comparing the outcomes. The European Medicines Agency provides guidelines on bioanalytical method validation which can be adapted for cross-validation.[10]
Caption: Workflow for a two-laboratory cross-validation study.
Mechanism of Action: Oxaprozin and the COX Pathway
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[6] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Simplified diagram of the COX pathway inhibited by Oxaprozin.
References
- 1. wjbphs.com [wjbphs.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Precision in Bioanalytical Methods: A Comparative Look at Oxaprozin Analysis with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving high precision in bioanalytical methods is paramount for reliable pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of inter-day and intra-day precision in the analysis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, with a focus on the use of its deuterated internal standard, Oxaprozin-d5. Due to the limited availability of public data specifically for this compound, this guide also presents data from studies on other NSAIDs that utilize their respective deuterated internal standards, offering a valuable performance benchmark.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis to ensure high accuracy and precision. By mimicking the analyte's chemical and physical properties, the deuterated internal standard effectively compensates for variability during sample preparation and analysis, leading to more robust and reliable results.
Understanding Inter-day and Intra-day Precision
Intra-day precision , also known as repeatability, measures the precision of a method within a single day's analysis. It is determined by analyzing the same sample multiple times under the same operating conditions over a short period. This metric reflects the random error associated with the analytical instrument and the immediate handling of the samples.
Inter-day precision , or intermediate precision, assesses the variability of a method across different days. It involves analyzing the same sample on different days, often by different analysts using different equipment. This provides a more comprehensive measure of a method's reproducibility under routine operating conditions.
Comparative Precision Data
Table 1: Inter-day and Intra-day Precision of Ketoprofen Analysis using Deuterated Ketoprofen as Internal Standard [1]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ketoprofen | 25 | 2-6 | 3-6 |
| Ketoprofen | 500 | 2-6 | 3-6 |
| Ketoprofen | 4000 | 2-6 | 3-6 |
Table 2: Inter-day and Intra-day Precision of Ibuprofen Analysis using Ibuprofen-d3 as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (R)-Ibuprofen | 50 | ≤ 11.2 | Not Reported |
| (S)-Ibuprofen | 50 | ≤ 7.0 | Not Reported |
| (R)-Ibuprofen | 5000 | ≤ 11.2 | Not Reported |
| (S)-Ibuprofen | 5000 | ≤ 7.0 | Not Reported |
Data extrapolated from a study by R. Krishna et al. While the study did not explicitly table inter-day and intra-day precision in this format, the reported overall precision for the quality control samples was within these ranges.
Table 3: Inter-day and Intra-day Precision of Diclofenac Analysis using a Validated LC-MS/MS Method [2]
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Diclofenac | 10 | ≤ 4.39 | ≤ 4.62 |
| Diclofenac | 20 | ≤ 4.39 | ≤ 4.62 |
| Diclofenac | 30 | ≤ 4.39 | ≤ 4.62 |
Note: This study did not specify the use of a deuterated internal standard but represents a validated method for a similar NSAID.
Experimental Protocol for Precision Assessment
The following is a representative experimental protocol for determining the inter-day and intra-day precision of Oxaprozin in a biological matrix (e.g., plasma) using this compound as an internal standard, based on established bioanalytical method validation guidelines.
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
These concentrations should be within the expected range of the study samples.
-
Spike blank biological matrix with known amounts of Oxaprozin standard solution.
2. Sample Preparation:
-
To an aliquot of each QC sample, add a fixed amount of the this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase to achieve separation of Oxaprozin and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection and quantification of both the analyte and the internal standard.
4. Data Analysis:
-
Calculate the peak area ratio of Oxaprozin to this compound for each sample.
-
For intra-day precision , analyze at least five replicates of each QC level on the same day. Calculate the mean, standard deviation, and the coefficient of variation (%RSD).
-
For inter-day precision , analyze at least five replicates of each QC level on at least three different days. Calculate the mean, standard deviation, and %RSD of the combined results from all days.
Acceptance Criteria: According to regulatory guidelines, the %RSD for both inter-day and intra-day precision should not exceed 15% for all QC levels, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.
Workflow for Precision Determination
The following diagram illustrates the logical workflow for assessing the inter-day and intra-day precision of a bioanalytical method.
Caption: Workflow for Inter-day and Intra-day Precision Assessment.
Conclusion
References
- 1. Rapid online-SPE-MS/MS method for ketoprofen determination in dermal interstitial fluid samples from rats obtained by microdialysis or open-flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different extraction methods for Oxaprozin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. The selection of an appropriate extraction technique is paramount for accurate quantification in biological matrices and pharmaceutical formulations. This document outlines the principles, experimental protocols, and performance metrics of established and emerging methods, offering a basis for informed decision-making in analytical and bioanalytical settings.
Conventional Extraction Techniques: A Head-to-Head Comparison
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most ubiquitously employed techniques for the extraction of drugs like Oxaprozin from complex sample matrices such as plasma and urine.
Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. It involves passing a liquid sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained and subsequently eluted with an appropriate solvent.
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a separation process that relies on the differential solubility of a compound in two immiscible liquid phases. The analyte is partitioned from the sample matrix into an organic solvent.
Below is a summary of their performance characteristics based on available literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Recovery Rate | >76.7% for NSAIDs from plasma[1][2] | >50% for Oxaprozin from plasma[1] | Primarily solubility data available[3][4][5][6][7] | 89-99% for analgesics from plasma[8] | Data not available for Oxaprozin |
| Selectivity | High | Moderate to High | High | Moderate to High | Moderate |
| Solvent Consumption | Low to Moderate | High | Low (uses supercritical CO2)[4][5][6][7] | Low to Moderate[9] | Low to Moderate |
| Extraction Time | Fast | Moderate to Long | Fast | Very Fast[9] | Fast |
| Automation Potential | High[10] | Moderate | High | High | High |
| Cost | Higher initial cost (cartridges)[11] | Lower initial cost | High (instrumentation) | Moderate to High (instrumentation) | Moderate (instrumentation) |
| Environmental Impact | Moderate | High | Low ("Green" technique)[12][13] | Low ("Green" technique)[9][13] | Low ("Green" technique)[13][14] |
Experimental Protocols
Solid-Phase Extraction (SPE) of Oxaprozin from Human Plasma (Generalized Protocol)
This protocol is a generalized procedure based on common practices for SPE of NSAIDs from plasma.
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water or a buffer to activate the stationary phase.
-
Sample Loading: The plasma sample, often pre-treated (e.g., acidified), is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining Oxaprozin.
-
Elution: Oxaprozin is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis (e.g., by HPLC).
Liquid-Liquid Extraction (LLE) of Oxaprozin from Human Plasma (Generalized Protocol)
This protocol is a generalized procedure based on common practices for LLE of acidic drugs from plasma.
-
Sample Preparation: A known volume of plasma is acidified to protonate the acidic Oxaprozin.
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate, hexane) is added to the plasma sample. The mixture is vortexed to facilitate the transfer of Oxaprozin into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Collection: The organic layer containing Oxaprozin is carefully collected.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Emerging and Green Extraction Technologies
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient extraction methods. Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) represent promising alternatives to conventional techniques.
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[4][5][6][7] The properties of a supercritical fluid (between a gas and a liquid) allow for efficient extraction with high selectivity and reduced environmental impact. While extensive data on Oxaprozin recovery from biological matrices using SFE is limited, studies on its solubility in supercritical CO2 suggest its potential as a viable "green" extraction method.[3][4][5][6][7]
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process.[9] This technique offers significantly reduced extraction times and solvent consumption. Studies on other analgesic and anti-inflammatory drugs have shown high recovery rates from plasma and urine, indicating its potential applicability for Oxaprozin.[8]
Visualizing the Workflow and Comparison
To better understand and compare these methods, the following diagrams illustrate a typical SPE workflow and a comparative overview of the extraction techniques.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of CO2 Supercritical Fluid to Optimize the Solubility of Oxaprozin: Development of Novel Machine Learning Predictive Models [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated sample preparation for drugs in plasma using a solid-phase extraction workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Approaches to Sample Preparation Based on Extraction Techniques [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasound Assisted Extraction | List of Frontiers open access articles [frontiersin.org]
Deuterium Labeling and Its Isotope Effect on the Chromatographic Retention Time of Oxaprozin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotope Effect on Retention Time: A Theoretical Overview
Deuterium, a stable isotope of hydrogen, possesses a greater mass than protium (the common isotope of hydrogen). This mass difference can lead to subtle changes in the physicochemical properties of a molecule, including its polarity and van der Waals interactions. In the context of RP-HPLC, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, these changes can manifest as a difference in retention time between a deuterated compound and its non-deuterated counterpart. This phenomenon is known as the chromatographic deuterium effect (CDE).[1] Typically, deuterated compounds are slightly less retained and elute earlier than their non-labeled analogs in RP-HPLC.[1] The magnitude of this effect is influenced by the number and position of deuterium atoms within the molecule, as well as the specific chromatographic conditions employed.
Hypothetical Comparison of Retention Times for Oxaprozin and Deuterated Oxaprozin
To illustrate the expected isotope effect, this section presents hypothetical retention time data for Oxaprozin and a deuterated analog (Oxaprozin-d5, with five deuterium atoms on one of the phenyl rings) under typical RP-HPLC conditions. It is important to note that this data is illustrative and based on general chromatographic principles, not on direct experimental results.
| Analyte | Hypothetical Retention Time (minutes) | Expected Elution Order |
| Oxaprozin | 5.42 | 2nd |
| This compound | 5.31 | 1st |
This hypothetical data suggests that this compound would elute slightly earlier than the unlabeled Oxaprozin, consistent with the generally observed chromatographic deuterium effect in reversed-phase chromatography.
Experimental Protocol for a Comparative Study
To empirically determine the isotope effect of deuterium labeling on Oxaprozin retention time, the following experimental protocol, based on established HPLC methods for Oxaprozin analysis, can be employed.[2][3][4]
Objective: To compare the retention times of Oxaprozin and its deuterated analog (e.g., this compound) using RP-HPLC with UV detection.
Materials:
-
Oxaprozin reference standard
-
Deuterated Oxaprozin (e.g., this compound) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH 3.0)
-
HPLC-grade water
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 286 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: Prepare individual standard solutions of Oxaprozin and deuterated Oxaprozin in methanol at a concentration of 10 µg/mL. Also, prepare a mixed standard solution containing both analytes at the same concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the individual standard solutions of Oxaprozin and deuterated Oxaprozin to determine their respective retention times.
-
Inject the mixed standard solution to confirm the resolution between the two compounds.
-
Repeat each injection at least three times to ensure the reproducibility of the retention times.
-
Analyze the data to determine the average retention time for each compound and calculate the retention time difference.
Alternative Analytical Methods for Oxaprozin
While deuterium-labeled compounds are valuable as internal standards in mass spectrometry-based assays for enhancing accuracy, several alternative analytical methods are available for the quantification of Oxaprozin that do not require isotopic labeling.[5][6]
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation based on polarity, detection using UV absorbance.[2][3][4] | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to mass spectrometry. |
| HPTLC-Densitometry | Separation on a thin layer of silica gel, quantification by measuring the absorbance of the separated spots.[4] | High sample throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. |
| LC-MS/MS | Separation by HPLC coupled with highly sensitive and selective detection by tandem mass spectrometry.[7] | High sensitivity and selectivity, suitable for complex matrices like plasma. | Higher equipment cost and complexity. |
The choice of analytical method depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Visualizing the Experimental Workflow and Isotope Effect
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the principle of the chromatographic isotope effect.
Caption: Experimental workflow for comparing the retention times of Oxaprozin and its deuterated analog.
Caption: Principle of the chromatographic deuterium isotope effect on a reversed-phase column.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjbphs.com [wjbphs.com]
- 3. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and GC-MS for the Quantification of Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Oxaprozin. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of Oxaprozin in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document outlines the experimental protocols and presents a comparative analysis of the performance of each method, supported by experimental data from scientific literature.
Principle of Analysis
LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the direct analysis of non-volatile and thermally labile compounds like Oxaprozin in their native form from complex biological matrices.
GC-MS , on the other hand, is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile drugs such as Oxaprozin, a chemical derivatization step is mandatory to increase their volatility and thermal stability, enabling their passage through the gas chromatograph.
Experimental Workflows
The analytical workflows for LC-MS/MS and GC-MS quantification of Oxaprozin, from sample preparation to data analysis, are depicted below.
Caption: General experimental workflows for Oxaprozin quantification by LC-MS/MS and GC-MS.
Detailed Experimental Protocols
LC-MS/MS Method for Oxaprozin Quantification
This protocol is based on established methods for the analysis of Oxaprozin and other NSAIDs in biological matrices.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Acidify the sample with a small volume of a suitable acid (e.g., 1M HCl).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for Oxaprozin and the internal standard for quantification.
-
GC-MS Method for Oxaprozin Quantification
As direct GC-MS analysis of Oxaprozin is not feasible due to its low volatility, a derivatization step is required.[3][4] The following is a representative protocol based on methods for other acidic drugs.[5][6][7]
-
Sample Preparation and Derivatization (Methylation):
-
Perform an initial extraction from the biological matrix as described for the LC-MS/MS method (LLE or SPE).
-
Evaporate the extract to dryness.
-
Add a methylating agent (e.g., methanolic HCl or a diazomethane solution) to the dried extract.
-
Heat the mixture to facilitate the reaction and convert Oxaprozin to its methyl ester derivative.
-
Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
-
-
Gas Chromatography Parameters:
-
Column: A capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Oxaprozin and internal standard.
-
Performance Comparison
The following table summarizes the key quantitative performance parameters for the two methods based on available literature for Oxaprozin and similar NSAIDs.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | Low ng/mL range (e.g., 1-10 ng/mL) | ng/mL range (e.g., 5-50 ng/mL) |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Sample Preparation Complexity | Moderate (LLE/SPE) | High (LLE/SPE + Derivatization) |
| Analysis Time per Sample | Short (typically <10 minutes) | Longer (typically 15-30 minutes) |
| Selectivity | Very High | High |
| Throughput | High | Moderate |
Method Comparison
The logical relationship and key distinguishing factors between the two analytical approaches are illustrated in the diagram below.
Caption: Key advantages and disadvantages of LC-MS/MS and GC-MS for Oxaprozin analysis.
Conclusion
Both LC-MS/MS and GC-MS are capable of the sensitive and accurate quantification of Oxaprozin.
LC-MS/MS emerges as the more direct and high-throughput technique. Its ability to analyze Oxaprozin without derivatization significantly simplifies sample preparation and reduces analysis time, making it highly suitable for routine analysis of a large number of samples, particularly in a clinical or pharmaceutical setting. The high sensitivity and selectivity of tandem mass spectrometry also allow for very low detection limits.
GC-MS is a viable alternative, but the mandatory derivatization step adds complexity and time to the analytical workflow. This may introduce variability and potential for analyte loss. However, GC-MS is a robust and widely available technique, and for laboratories where it is the primary analytical platform, it can be successfully employed for Oxaprozin quantification with appropriate method development and validation.
For researchers, scientists, and drug development professionals requiring high sensitivity, high throughput, and a streamlined workflow for Oxaprozin quantification, LC-MS/MS is generally the preferred method .
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recently developed GC/MS and LC/MS methods for determining NSAIDs in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of Oxaprozin-d5 from different commercial sources.
Comparative Performance Data
A rigorous evaluation of Oxaprozin-d5 from various suppliers should focus on key performance indicators. The following tables present a template for summarizing the quantitative data obtained from the experimental protocols detailed below.
Table 1: Certificate of Analysis Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (%) | |||
| Isotopic Purity (% d5) | |||
| Chemical Identity Confirmation | |||
| Concentration (if supplied in solution) | |||
| Storage Conditions | |||
| Lot Number | |||
| Certificate of Analysis Reference |
Table 2: Experimental Performance Evaluation
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity Analysis (LC-MS/MS) | |||
| Peak Area of Undeuterated Oxaprozin (%) | |||
| Number of Impurity Peaks | |||
| Total Impurity Peak Area (%) | |||
| Isotopic Enrichment Analysis (MS) | |||
| Measured m/z of Molecular Ion | |||
| Relative Abundance of d0-d4 Isotopologues (%) | |||
| Concentration Verification (qNMR or LC-MS/MS with certified standard) | |||
| Measured Concentration (µg/mL) | |||
| Deviation from Stated Concentration (%) | |||
| Stability Assessment (after stress conditions) | |||
| Degradation Products Detected (%) | |||
| Change in Purity (%) |
Experimental Protocols
To generate the data for the comparative tables, the following experimental protocols are recommended.
Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the chemical purity of this compound and identify any undeuterated Oxaprozin or other impurities.
Methodology:
-
Sample Preparation: Prepare solutions of this compound from each supplier in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) for the m/z of this compound and undeuterated Oxaprozin. Full scan mode can also be used to detect other impurities.
-
-
Data Analysis: Integrate the peak areas of this compound, undeuterated Oxaprozin, and any other detected impurities. Calculate the percentage of each impurity relative to the main this compound peak.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To verify the isotopic distribution and confirm the degree of deuteration.
Methodology:
-
Sample Preparation: Prepare solutions of this compound from each supplier in a suitable solvent at a concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurement.
-
Method: Infuse the sample directly into the mass spectrometer or use a flow injection analysis setup.
-
Data Analysis: Acquire the mass spectrum of the molecular ion region. Determine the relative abundance of the d5 isotopologue compared to d0, d1, d2, d3, and d4 species.
Concentration Verification
Objective: To confirm the concentration of this compound if supplied as a solution.
Methodology (Option A - qNMR):
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate method for concentration determination. A certified reference standard is required.
-
Dissolve a known amount of the this compound and the certified reference standard in a deuterated solvent and acquire the 1H NMR spectrum.
-
The concentration of this compound can be calculated by comparing the integral of a characteristic signal of this compound to the integral of a signal from the certified reference standard.
Methodology (Option B - LC-MS/MS):
-
Prepare a calibration curve using a certified reference standard of Oxaprozin.
-
Analyze the this compound solutions from each supplier using the LC-MS/MS method described in protocol 1.
-
Quantify the concentration of this compound against the calibration curve.
Stability Assessment
Objective: To evaluate the stability of the this compound standard under stress conditions.
Methodology:
-
Stress Conditions: Subject aliquots of the this compound solutions from each supplier to various stress conditions, such as elevated temperature (e.g., 60°C for 24 hours), light exposure (e.g., UV lamp for 24 hours), and acidic/basic conditions.
-
Analysis: Analyze the stressed samples using the LC-MS/MS method described in protocol 1.
-
Data Analysis: Compare the chromatograms of the stressed samples to those of the unstressed samples. Look for the appearance of new degradation peaks and a decrease in the main this compound peak area.
Visualizing Key Processes
To better understand the context of this compound's application and the evaluation process, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different sources.
Caption: Simplified signaling pathway of Oxaprozin's mechanism of action.
Caption: Logical relationship for supplier selection of this compound.
By following this guide, researchers can make an informed decision when selecting a commercial source for this compound, ensuring the quality and reliability of their analytical standards and, consequently, their research outcomes.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxaprozin-d5
For Immediate Release
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of laboratory safety. This document provides essential, immediate safety and logistical information for the proper disposal of Oxaprozin-d5, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
Oxaprozin and its deuterated form are classified as hazardous substances, primarily due to their toxicity to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Therefore, it is imperative that all personnel handling this compound are familiar with the following safety and disposal protocols.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal recommendations for this compound, based on the data for Oxaprozin.
| Hazard Classification | Description | Disposal Recommendation |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not dispose of down the drain or in regular trash. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Avoid release to the environment.[1][2] |
| Primary Route of Exposure | Ingestion, inhalation, skin contact, eye contact. | Wear appropriate Personal Protective Equipment (PPE). |
| Disposal Method | Treat as hazardous chemical waste. | Dispose of through a licensed hazardous waste disposal facility.[2] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures should be followed for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3] Dampening the material with water may help to prevent it from becoming airborne.[3]
-
Collection: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealed container for hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Final Disposal Procedure for Unused or Waste this compound
All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound in the regular trash or pour it down the sink. This is to prevent its release into the environment, where it can be toxic to aquatic organisms.[1][2]
-
All disposal activities must be in accordance with local, state, and federal regulations.[1][3][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
References
Essential Safety and Disposal Guidance for Handling Oxaprozin-d5
For researchers, scientists, and drug development professionals, the proper handling and disposal of Oxaprozin-d5 are paramount to ensure laboratory safety and minimize environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and disposable gloves.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if dust is generated, a dust respirator should be worn.[2]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[1] Avoid all personal contact, including inhalation.[2] Wash hands thoroughly after handling.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Beige Solid | [1] |
| Melting Point | 161 - 165 °C / 321.8 - 329 °F | [1] |
| Solubility | Insoluble in water | [1] |
| Oral LD50 (rat) | 918 mg/kg and 4470 mg/kg | [2] |
| Intraperitoneal LD50 (rat) | 506 mg/kg | [2] |
| Intravenous LD50 (rat) | 82 mg/kg | [2] |
| Oral LD50 (mouse) | 1210 mg/kg | [2] |
This data is for the parent compound, Oxaprozin, and is expected to be representative of this compound.
Spill and Exposure Procedures
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Sweep up or vacuum the spilled material and shovel it into suitable, closed containers for disposal.[1][2]
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids. If irritation occurs or persists, get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention immediately.[3]
-
Inhalation: Remove to fresh air and keep the patient at rest. Seek medical attention immediately.[3]
Handling and Storage
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[1]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store at room temperature 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C to 30°C (59°F to 86°F).[4]
Disposal Plan
Dispose of waste in accordance with all applicable local, regional, and national laws and regulations.[3] As Oxaprozin is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment, it is crucial to prevent its release into the environment.[3]
Recommended Disposal Method for Unused Material:
-
If a drug take-back program is available, that is the preferred method of disposal.[5][6]
-
If a take-back program is not accessible, the unused material can be disposed of in the household trash by following these steps:
-
Remove the drug from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.[5][6]
-
Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[5]
-
Throw the sealed container in the trash.
-
Scratch out all personal information on the empty packaging before disposing of it.[5]
-
Note: Do not flush this compound down the toilet unless it is specifically on the FDA's flush list, as it is harmful to aquatic life.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
